Corymbol
Beschreibung
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Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(1S,3S,4S,9R,10S,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol |
InChI |
InChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
NRRPVTKXJHEKLP-RRZIAXBRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Corymbosin: A Technical Guide to its Natural Sources and Scientific Landscape
An in-depth examination of the flavonoid Corymbosin, likely the compound of interest sought by researchers under the potential misspelling "Corymbol." This guide details its natural origins and summarizes the current, albeit limited, scientific knowledge surrounding its extraction, quantification, and biological activities.
For the attention of researchers, scientists, and professionals in drug development, this technical whitepaper consolidates the available data on Corymbosin. It addresses the compound's known natural sources and the methodologies for its study, while also highlighting significant gaps in the current understanding of its biological function, particularly concerning its interaction with cellular signaling pathways.
Executive Summary
Corymbosin is a flavonoid found in select plant species. Initial investigations into "this compound" yielded no matching results, strongly suggesting a misspelling of Corymbosin, a known phytochemical. This compound has been identified in Ipomoea corymbosa (also known as Turbina corymbosa) and Walsura trifoliolata. Despite its identification, publicly available data on Corymbosin remains sparse. There is a notable absence of detailed quantitative analyses in its natural sources, specific, replicable experimental protocols for its isolation, and studies elucidating its effects on biological signaling pathways. This guide presents the confirmed information and underscores the areas ripe for future research.
Natural Sources of Corymbosin
Corymbosin has been identified in the following plant species:
-
Ipomoea corymbosa (syn. Turbina corymbosa): A species of morning glory, this plant is a known source of various bioactive compounds.
-
Walsura trifoliolata : A tree belonging to the Meliaceae family, its bark and other parts have been explored for their phytochemical constituents.[1][2]
Experimental Methodologies
Detailed, step-by-step experimental protocols for the extraction and isolation of Corymbosin are not extensively published. However, based on standard phytochemical practices for flavonoid isolation from plant materials, a general workflow can be inferred.
General Extraction and Isolation Protocol (Inferred)
The isolation of flavonoids like Corymbosin typically involves solvent extraction followed by chromatographic separation.
-
Preparation of Plant Material : The relevant plant parts (e.g., leaves, bark) are collected, dried, and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a suitable solvent, often methanol (B129727) or ethanol, which is effective in dissolving flavonoids. This can be performed using methods such as maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction.
-
Fractionation : The crude extract is then partitioned with solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. Flavonoids are typically enriched in the ethyl acetate (B1210297) fraction.
-
Chromatographic Purification : The flavonoid-rich fraction is subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography : Often the first step in purification, using stationary phases like silica (B1680970) gel or Sephadex LH-20. Elution is carried out with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC) : Used for the final purification of the compound.
-
The following diagram illustrates a generalized workflow for the isolation of Corymbosin.
Structural Elucidation
Once isolated, the structure of Corymbosin would be confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the precise molecular structure.
Biological Activity and Signaling Pathways
There is a significant dearth of information regarding the biological activity and mechanism of action of Corymbosin. While other compounds isolated from Walsura and Ipomoea species have demonstrated a range of biological effects, including cytotoxic and anti-inflammatory activities, such properties have not been specifically attributed to Corymbosin in the available literature.[4][5]
Currently, there are no published studies that describe the interaction of Corymbosin with any cellular signaling pathways. This represents a critical knowledge gap and a promising area for future pharmacological research. The general anti-inflammatory and cytotoxic activities of flavonoids often involve pathways such as NF-κB, MAPK, and PI3K/Akt, which could be potential starting points for investigating Corymbosin.
The diagram below illustrates a hypothetical relationship for future investigation into the biological activity of Corymbosin, based on common flavonoid mechanisms.
Quantitative Data Summary
As of the date of this report, specific quantitative data for Corymbosin in its natural sources is not available in the peer-reviewed literature. The table below is provided as a template for when such data becomes available.
| Natural Source | Plant Part | Corymbosin Concentration (mg/g dry weight) | Method of Quantification | Reference |
| Ipomoea corymbosa | Not Reported | Data Not Available | Data Not Available | |
| Walsura trifoliolata | Not Reported | Data Not Available | Data Not Available |
Conclusion and Future Directions
Corymbosin is a naturally occurring flavonoid with identified plant sources but a largely unexplored biological profile. The current scientific landscape reveals a significant opportunity for research in several key areas:
-
Quantitative Analysis : Development and application of validated analytical methods, such as HPLC or LC-MS, to quantify the concentration of Corymbosin in Ipomoea corymbosa and Walsura trifoliolata.
-
Isolation Protocol Optimization : The publication of a detailed, step-by-step protocol for the efficient extraction and isolation of Corymbosin would be highly beneficial for the research community.
-
Biological Activity Screening : A thorough investigation into the pharmacological properties of pure Corymbosin is warranted, including its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.
-
Mechanism of Action Studies : Elucidation of the molecular targets and signaling pathways modulated by Corymbosin is crucial to understanding its potential therapeutic applications.
This technical guide serves as a foundational document based on the currently available information, with the express purpose of encouraging and guiding future research into this potentially valuable natural compound.
References
(6β)-Kaurane-6,16,17-triol: A Comprehensive Technical Guide on its Biological Origin, Isolation, and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6β)-Kaurane-6,16,17-triol, a tetracyclic diterpenoid also known as sideritriol, is a natural product with a kaurane (B74193) skeleton. This technical guide provides an in-depth overview of its biological origin, detailing its isolation from plants of the Sideritis genus. The document outlines the biosynthetic pathway of kaurane diterpenoids, experimental protocols for extraction and structural elucidation, and summarizes the available data on its biological activities. Furthermore, this guide presents key signaling pathways potentially modulated by this class of compounds and visualizes experimental workflows, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Biological Origin
(6β)-Kaurane-6,16,17-triol is a phytochemical primarily isolated from herbaceous plants belonging to the genus Sideritis, a member of the Lamiaceae (mint) family. These plants, commonly known as "mountain tea," are predominantly found in the Mediterranean region. Specific species that have been identified as natural sources of this compound include:
The occurrence of kaurane diterpenoids, including (6β)-Kaurane-6,16,17-triol, is a characteristic feature of many Sideritis species and is of significant interest for chemotaxonomic studies.
Biosynthesis of Kaurane Diterpenoids
The biosynthesis of kaurane diterpenoids in plants originates from the universal precursor of terpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The formation of the characteristic tetracyclic kaurane skeleton involves a series of enzymatic cyclizations.
The key steps in the biosynthesis are:
-
Cyclization of GGPP: The enzyme copalyl diphosphate (B83284) synthase (CPS) catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP)[3].
-
Formation of ent-Kaurene (B36324): Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to produce the tetracyclic hydrocarbon intermediate, ent-kaurene[3].
-
Hydroxylation: The final steps involve a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) to introduce hydroxyl groups at specific positions on the kaurane skeleton. The formation of (6β)-Kaurane-6,16,17-triol requires hydroxylations at the C-6β, C-16, and C-17 positions. While the general pathway is understood, the specific CYP450 enzymes responsible for these hydroxylations in Sideritis species are yet to be fully characterized.
Experimental Protocols
Isolation of (6β)-Kaurane-6,16,17-triol
The isolation of (6β)-Kaurane-6,16,17-triol from Sideritis species typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol synthesized from methodologies reported for kaurane diterpenoids from this genus.
1. Plant Material Preparation:
-
Aerial parts of the Sideritis species are collected, air-dried at room temperature, and ground into a fine powder.
2. Extraction:
-
The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH). (6β)-Kaurane-6,16,17-triol, being a moderately polar compound, is typically found in the ethyl acetate or methanol extracts.
-
Alternatively, a single extraction with a solvent like acetone (B3395972) can be performed. The crude extract is then obtained by removing the solvent under reduced pressure.
3. Chromatographic Separation:
-
Column Chromatography (CC): The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system to yield the pure compound.
-
High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using preparative HPLC for higher purity.
Structure Elucidation
The structure of (6β)-Kaurane-6,16,17-triol is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of functional groups, particularly the hydroxyl (-OH) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton and the stereochemistry of the molecule. The specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.
Note: A complete set of ¹H and ¹³C NMR data for (6β)-Kaurane-6,16,17-triol from a peer-reviewed source is not available at the time of this report and would be required for unambiguous structural confirmation.
Biological Activity and Quantitative Data
While specific quantitative biological activity data for (6β)-Kaurane-6,16,17-triol is limited in the available literature, numerous studies have reported on the biological activities of crude extracts of Sideritis species and other related kaurane diterpenoids. These activities include anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects[1][4].
Esters of sideritriol have been shown to exhibit weak to moderate antiproliferative activity against various breast cancer cell lines[2].
| Compound/Extract | Biological Activity | Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| Siderol | Cytotoxic | MTT | DLD1 (colon) | 26.4 ± 3.7 | [5] |
| Siderol | Cytotoxic | MTT | HeLa (cervical) | 44.7 ± 7.2 | [5] |
| Siderol | Cytotoxic | MTT | A549 (lung) | 46.0 ± 4.9 | [5] |
| 17-isovalerate of sideritriol | Antiproliferative | Not specified | MDA-MB-231 (breast) | Weak activity | [2] |
| 17-isovalerate of sideritriol | Antiproliferative | Not specified | Hs578T (breast) | Weak activity | [2] |
| 17-isovalerate of sideritriol | Antiproliferative | Not specified | MCF-7 (breast) | Moderate activity | [2] |
| Sideritis perezlarae methanol extract | Cytotoxic | SRB | HT-29 (colon) | 69.47 ± 4.64 µg/mL | [4] |
Note: Further research is required to determine the specific quantitative biological activities of pure (6β)-Kaurane-6,16,17-triol.
Signaling Pathway Modulation: The Nrf2 Pathway
Kaurane diterpenoids isolated from Sideritis species have been shown to exert cytoprotective effects against oxidative stress, and this activity is associated with the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes and proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. It is hypothesized that kaurane diterpenoids from Sideritis, including potentially (6β)-Kaurane-6,16,17-triol, can activate this protective pathway.
Conclusion and Future Directions
(6β)-Kaurane-6,16,17-triol is a naturally occurring diterpenoid with a well-defined biological origin in the Sideritis genus. While general methods for its isolation and structural characterization have been established, and its biological activities are beginning to be explored, several areas warrant further investigation. Future research should focus on:
-
Quantitative analysis: Determining the yield of (6β)-Kaurane-6,16,17-triol in various Sideritis species to identify high-yielding sources.
-
Detailed biological evaluation: Conducting comprehensive in vitro and in vivo studies to quantify the specific cytotoxic, anti-inflammatory, and antioxidant activities of the pure compound.
-
Mechanism of action: Elucidating the precise molecular mechanisms by which (6β)-Kaurane-6,16,17-triol exerts its biological effects, including its interaction with the Nrf2 pathway and other potential cellular targets.
-
Biosynthesis characterization: Identifying and characterizing the specific cytochrome P450 enzymes involved in the hydroxylation steps of its biosynthesis in Sideritis.
A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of (6β)-Kaurane-6,16,17-triol and other related kaurane diterpenoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New Esters of Ferrediol and Sideritriol in Sideritis clandestina subsp. peloponnesiaca: Characterization and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpenoids isolated from Sideritis species protect astrocytes against oxidative stress via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2-dependent neuroprotective activity of diterpenoids isolated from Sideritis spp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Corymbolone: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Corymbolone (B1214910), a eudesmane-type sesquiterpenoid identified in plants of the Cyperus genus, presents a promising scaffold for further investigation in drug discovery. Understanding its biosynthesis is crucial for biotechnological production and the generation of novel derivatives. This technical guide outlines the putative biosynthetic pathway of corymbolone, drawing upon the established principles of sesquiterpenoid formation in plants. While specific enzymes responsible for corymbolone synthesis remain to be elucidated, this document provides a comprehensive theoretical framework, details generic experimental protocols for pathway characterization, and presents a foundation for future research in this area.
Introduction to Corymbolone and Sesquiterpenoids
Corymbolone is a C15 isoprenoid belonging to the eudesmane (B1671778) class of sesquiterpenoids. Sesquiterpenoids are a diverse group of natural products synthesized from the C15 precursor, farnesyl pyrophosphate (FPP). They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and biotechnology industries. The biosynthesis of sesquiterpenoids generally proceeds in two main phases: the formation of the cyclic sesquiterpene scaffold from FPP by a sesquiterpene synthase (STS), followed by a series of modifications, primarily oxidations, catalyzed by cytochrome P450 monooxygenases (P450s).
The Putative Biosynthetic Pathway of Corymbolone
The biosynthesis of corymbolone is proposed to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.
Formation of the C15 Precursor: Farnesyl Pyrophosphate (FPP)
IPP and DMAPP are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP). A subsequent condensation of GPP with another molecule of IPP, catalyzed by FPP synthase (FPPS), yields the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Corymbolone
Introduction
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Corymbolone, a notable eudesmane (B1671778) sesquiterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular characteristics and experimental analysis of this natural product. Corymbolone has been isolated from plants of the Cyperus genus, specifically Cyperus corymbosus and Cyperus articulatus[1].
Chemical Structure and Stereochemistry
Corymbolone is a bicyclic sesquiterpenoid possessing the eudesmane skeleton. Its systematic IUPAC name is (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one [1]. The molecular formula of Corymbolone is C₁₅H₂₄O₂ , with a molecular weight of 236.35 g/mol [1].
The core structure consists of two fused six-membered rings in a trans-decalin system. The stereochemistry of the four chiral centers has been determined as 4S, 4aR, 6R, and 8aR[1]. This specific arrangement of substituents, including a hydroxyl group, two methyl groups, and an isopropenyl group, defines the unique three-dimensional conformation of the molecule.
Table 1: Chemical and Physical Properties of Corymbolone
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | PubChem[1] |
| Molecular Weight | 236.35 g/mol | PubChem[1] |
| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | PubChem[1] |
| CAS Number | 97094-19-4 | PubChem[1] |
| InChIKey | BMGSSZITOGSORO-MYZSUADSSA-N | PubChem[1] |
Quantitative Spectroscopic Data
The structural elucidation of Corymbolone has been established through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments within the Corymbolone molecule.
Table 2: ¹³C NMR Spectroscopic Data for Corymbolone
| Carbon Position | Chemical Shift (δ) in ppm |
| 1 | 215.8 |
| 2 | 39.9 |
| 3 | 26.9 |
| 4 | 48.9 |
| 4a | 78.8 |
| 5 | 56.1 |
| 6 | 49.8 |
| 7 | 34.9 |
| 8 | 24.9 |
| 8a | 41.9 |
| 9 | 149.5 |
| 10 | 109.1 |
| 11 | 21.2 |
| 12 (4-CH₃) | 16.2 |
| 13 (8a-CH₃) | 19.8 |
Note: Data compiled from available literature. Minor variations may exist depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of Corymbolone, further confirming its structure. The fragmentation of eudesmane sesquiterpenoids typically involves characteristic losses of water, methyl, and isopropenyl groups.
Table 3: Mass Spectrometry Data for Corymbolone
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular Ion) |
| 218 | [M - H₂O]⁺ |
| 203 | [M - H₂O - CH₃]⁺ |
| 195 | [M - C₃H₅]⁺ (Loss of isopropenyl) |
| 177 | [M - H₂O - C₃H₅]⁺ |
Experimental Protocols
Isolation of Corymbolone from Cyperus Species
The following is a general protocol for the isolation of Corymbolone based on methods described for the extraction of secondary metabolites from Cyperus species.
Experimental Workflow for Corymbolone Isolation
Caption: General workflow for the isolation and characterization of Corymbolone.
-
Plant Material Preparation: The rhizomes of Cyperus corymbosus or Cyperus articulatus are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, using either maceration or a Soxhlet apparatus.
-
Filtration and Concentration: The resulting extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is then fractionated by liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and water.
-
Chromatographic Separation: The ethyl acetate fraction, which typically contains compounds of intermediate polarity like Corymbolone, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
-
Purification: Fractions containing Corymbolone, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation: The structure of the isolated pure compound is then confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Single-crystal X-ray crystallography can be used to definitively determine the absolute stereochemistry.
Structural Elucidation Methodology
The definitive three-dimensional structure and absolute stereochemistry of Corymbolone were established through single-crystal X-ray diffraction analysis.
Crystallographic Data for Corymbolone
| Parameter | Value | Source |
| Crystal System | Monoclinic | PubChem[1] |
| Space Group | P 1 21 1 | PubChem[1] |
| a | 6.1057 Å | PubChem[1] |
| b | 12.1389 Å | PubChem[1] |
| c | 9.2737 Å | PubChem[1] |
| β | 99.302° | PubChem[1] |
| Z | 2 | PubChem[1] |
| R-factor | 0.0304 | PubChem[1] |
| COD Number | 2239651 | PubChem[1] |
Biosynthesis and Potential Biological Activity
While specific signaling pathways directly modulated by Corymbolone are not yet extensively documented, its classification as a eudesmane sesquiterpenoid places it within a well-studied biosynthetic pathway. Furthermore, many eudesmane sesquiterpenoids are known to exhibit anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
General Biosynthetic Pathway of Eudesmane Sesquiterpenoids
Caption: Simplified biosynthetic pathway leading to eudesmane sesquiterpenoids like Corymbolone.
The biosynthesis of eudesmane sesquiterpenoids begins with farnesyl pyrophosphate (FPP), which undergoes a series of cyclization reactions catalyzed by sesquiterpene cyclases to form a germacrene intermediate. This intermediate is then further cyclized to generate the characteristic eudesmane carbocation. Subsequent enzymatic modifications, including oxidations, rearrangements, and functional group installations, lead to the diverse array of eudesmane sesquiterpenoids found in nature, including Corymbolone.
Given the anti-inflammatory activity reported for other eudesmane sesquiterpenoids, it is plausible that Corymbolone may exert its biological effects through the inhibition of pro-inflammatory signaling cascades. Future research is warranted to elucidate the specific molecular targets and signaling pathways affected by Corymbolone.
References
An In-depth Technical Guide on the Phytochemicals of the Corymbia Genus
Introduction
The Corymbia genus, closely related to Eucalyptus, encompasses a diverse group of trees native to Australia.[1] These plants are a rich source of a wide array of secondary metabolites, which have garnered interest for their potential therapeutic applications. While a specific compound named "Corymbol" is not found in the scientific literature, this guide provides a comprehensive overview of the known physical and chemical properties of the major classes of compounds isolated from the Corymbia genus. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of natural products from this botanical source.
Phytochemical Constituents of Corymbia Species
The essential oils and kino (a type of plant exudate) of various Corymbia species are the primary sources of identified bioactive compounds. These can be broadly categorized into terpenoids and phenolic compounds.
Terpenoids in Corymbia Essential Oils
The essential oils of Corymbia species are predominantly composed of monoterpenoids and sesquiterpenoids.[1] The chemical composition can vary significantly between different species and even within the same species depending on environmental factors.[1]
Table 1: Major Terpenoid Constituents of Selected Corymbia Species Essential Oils
| Species | Major Constituent(s) | Percentage of Total EO | Reference |
| Corymbia citriodora | Citronellal, Citronellol | Up to 80% (Citronellal) | [1][2] |
| Corymbia intermedia | α-Pinene | - | [2] |
| Corymbia maculata | α-Pinene | - | [2] |
| Corymbia ptychocarpa | α-Pinene | - | [2] |
Phenolic Compounds in Corymbia Kino
The kino exudates of Corymbia species are rich in phenolic compounds, particularly flavanones.[3]
Table 2: Flavanones Identified from Corymbia torelliana Kino
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 3,4',5,7-tetrahydroxyflavanone | C15H12O6 | 288.25 | [3] |
| 3',4',5,7-tetrahydroxyflavanone | C15H12O6 | 288.25 | [3] |
| 4',5,7-trihydroxyflavanone | C15H12O5 | 272.25 | [3] |
| 3,4',5-trihydroxy-7-methoxyflavanone | C16H14O6 | 302.28 | [3] |
| (+)-(2S)-4',5,7-trihydroxy-6-methylflavanone | C16H14O5 | 286.28 | [3] |
| 4',5,7-trihydroxy-6,8-dimethylflavanone | C17H16O5 | 300.31 | [3] |
| 4',5-dihydroxy-7-methoxyflavanone | C16H14O5 | 286.28 | [3] |
Experimental Protocols
Detailed experimental protocols for a specific, unidentified compound cannot be provided. However, this section outlines general methodologies for the extraction and analysis of the major chemical classes found in Corymbia species.
Extraction and Analysis of Essential Oils
A common method for the extraction of essential oils from the leaves of Corymbia species is hydrodistillation. The chemical composition of the resulting oil is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol:
-
Fresh or dried leaves of the Corymbia species are subjected to hydrodistillation for several hours.
-
The collected essential oil is dried over anhydrous sodium sulfate.
-
The oil is then diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
The sample is injected into a GC-MS system for separation and identification of the volatile components.
-
Identification of compounds is achieved by comparing their mass spectra and retention indices with those of known standards and databases.[1]
Extraction and Isolation of Flavanones from Kino
Flavanones and other phenolic compounds can be isolated from the kino exudate of Corymbia species using chromatographic techniques.
General Protocol:
-
The collected kino is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
The crude extract is then subjected to column chromatography over silica (B1680970) gel or Sephadex.
-
Fractions are eluted using a gradient of solvents with increasing polarity.
-
The collected fractions are monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
The structures of the isolated pure compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3]
Visualizations
Experimental Workflow for Phytochemical Analysis of Corymbia Species
The following diagram illustrates a typical workflow for the extraction, separation, and identification of chemical constituents from Corymbia species.
Caption: General workflow for phytochemical analysis of Corymbia species.
While the specific compound "this compound" remains unidentified in the current scientific literature, the Corymbia genus presents a rich and diverse source of other bioactive natural products, particularly terpenoids and flavanones. The information and general protocols provided in this guide offer a foundation for researchers and professionals in the field of drug discovery to explore the therapeutic potential of these compounds. Further investigation into the phytochemistry of the numerous, less-studied Corymbia species is warranted to uncover novel chemical entities.
References
An In-depth Technical Guide on the Spectral Data of Corymbolone
Disclaimer: The spectral data presented in this document pertains to Corymbolone . Extensive searches did not yield specific spectral data for a compound named "Corymbol." It is presumed that "Corymbolone," a known eudesmane (B1671778) sesquiterpenoid, is the intended compound of interest.
This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for Corymbolone. The information is intended for researchers, scientists, and drug development professionals, with a focus on clear data presentation and detailed experimental context.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data obtained for Corymbolone.
Table 1: ¹³C NMR Spectral Data of Corymbolone
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O | 215.8 |
| C=C | 149.5 |
| CH₂=C | 108.9 |
| C-O | 78.6 |
| CH | 51.2 |
| CH₂ | 40.6 |
| CH₂ | 39.4 |
| C | 37.2 |
| CH₂ | 34.2 |
| CH | 30.2 |
| CH₂ | 28.0 |
| CH₂ | 25.5 |
| CH₃ | 21.1 |
| CH₃ | 20.4 |
| CH₃ | 17.8 |
Citation: The ¹³C NMR data were reported in a study published in Acta Crystallographica Section E: Crystallographic Communications.[1]
Table 2: ¹H NMR Spectral Data of Corymbolone
| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| CH₂ | 4.74 | s | |
| CH | 2.68 | ddd | 17.2, 9.9, 7.8 |
| CH₂ | 2.44-2.36 | m | |
| CH | 2.32 | dddd | 12.0, 12.0, 4.2, 4.2 |
| CH, CH₂ | 1.93-1.83 | m | |
| CH₃ | 1.75 | s | |
| CH₂ | 1.71-1.65 | m | |
| CH | 1.60 | ddd | 13.8, 3.0, 3.0 |
| CH | 1.43 | ddd | 13.7, 3.7, 2.0 |
| CH | 1.37 | dddd | 13.3, 13.3, 13.3, 3.6 |
| CH | 1.29 | br | |
| CH₃ | 1.24 | s | |
| CH₃ | 1.19 | d | 7.8 |
Citation: The ¹H NMR data were reported in a study published in Acta Crystallographica Section E: Crystallographic Communications.[2]
Table 3: Mass Spectrometry (MS) Data of Corymbolone
| m/z | Relative Intensity (%) |
| 236 | 8 |
| 218 | 17 |
| 203 | 33 |
| 175 | 28 |
| 153 | 27 |
| 137 | 35 |
| 135 | 42 |
| 124 | 40 |
| 109 | 100 |
| 93 | 50 |
| 84 | 27 |
| 69 | 57 |
| 55 | 62 |
| 41 | 67 |
Citation: The mass spectrometry data were reported in a study published in Acta Crystallographica Section E: Crystallographic Communications.[1]
Table 4: Infrared (IR) Spectroscopy Data of an Extract Containing Corymbolone
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H stretching |
| 2963 | C-H stretching (alkanes) |
| 1626 | C=C stretching (alkenes) |
| 1123 | C-O stretching |
Citation: These characteristic bands were identified in an FT-IR analysis of a methanolic seed extract of Foeniculum vulgare which was found to contain Corymbolone through GC-MS analysis.[3]
Experimental Protocols
The following are the inferred experimental methodologies for the acquisition of the spectral data.
2.1 NMR Spectroscopy
-
Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer.[1][2]
-
Sample Preparation: The sample of Corymbolone was dissolved in deuterated chloroform (B151607) (CDCl₃) for NMR analysis.[1][2]
-
Data Acquisition: Standard pulse sequences were likely used to acquire the 1D ¹H and ¹³C NMR spectra.
2.2 Mass Spectrometry
-
Instrumentation: The mass spectrum was obtained using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS).[3][4]
-
Ionization Method: The specific ionization method (e.g., Electron Ionization) is not explicitly stated but is common for GC-MS analysis of small molecules.
2.3 Infrared (IR) Spectroscopy
-
Instrumentation: An FT-IR spectrophotometer was used to record the infrared spectrum.[3]
-
Sample Preparation: The IR spectrum mentioned was obtained from a crude plant extract. For a pure compound, the sample would typically be prepared as a KBr pellet or as a thin film.
-
Data Acquisition: The spectrum was recorded in the infrared region between 4000 and 400 cm⁻¹.[3]
Visualization of Methodological Workflow
The general workflow for the isolation and spectroscopic analysis of a natural product like Corymbolone is depicted below.
References
Corymbolone: A Technical Primer on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: Corymbolone, a eudesmane (B1671778) sesquiterpenoid, has emerged as a molecule of interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of Corymbolone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Corymbolone is naturally found in plants such as Cyperus corymbosus and Cyperus articulatus. As a member of the eudesmane sesquiterpenoid class, it is part of a larger group of natural products known for a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.
Biological Activities of Corymbolone
Current research, primarily on extracts containing Corymbolone and related eudesmane sesquiterpenoids, suggests a range of biological activities. While specific quantitative data for pure Corymbolone is still emerging, studies on closely related compounds and extracts provide valuable insights into its potential.
Anticancer Activity
Extracts containing Corymbolone have demonstrated cytotoxic effects against various cancer cell lines. For instance, a methanolic seed extract of Foeniculum vulgare, which contains Corymbolone, exhibited notable cytotoxicity.
Table 1: Summary of Anticancer Activity Data for Corymbolone-containing Extracts
| Cell Line | Extract/Compound | IC50 Value | Reference |
| Cancer Cell Lines | Methanolic seed extract of Foeniculum vulgare (containing Corymbolone) | Data not specified | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Corymbolone (or the extract). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Workflow for a Typical Cytotoxicity Assay
Caption: Workflow of an MTT-based cytotoxicity assay.
Anti-inflammatory Activity
Eudesmane sesquiterpenoids are known to possess anti-inflammatory properties. Studies on related compounds suggest that this activity may be mediated through the inhibition of pro-inflammatory signaling pathways. For example, certain eudesmane-type sesquiterpenoids from Salvia plebeia have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Table 2: Summary of Anti-inflammatory Activity Data for Related Eudesmane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| epi-eudebeiolide C | Nitric Oxide Production Inhibition | RAW 264.7 | 17.9 μM | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of Corymbolone for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a new 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. The absorbance is then measured at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of some eudesmane sesquiterpenoids have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during inflammation.
Caption: Postulated inhibition of the NF-κB signaling pathway by Corymbolone.
Antimicrobial Activity
Extracts of Foeniculum vulgare containing Corymbolone have also been reported to possess antimicrobial properties.[1]
Table 3: Summary of Antimicrobial Activity Data for Corymbolone-containing Extracts
| Organism(s) | Extract/Compound | MIC Value | Reference |
| Not specified | Methanolic seed extract of Foeniculum vulgare (containing Corymbolone) | Data not specified | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (Corymbolone) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Logical Flow for Determining Antimicrobial Activity
Caption: Logical workflow for assessing antimicrobial activity.
Conclusion and Future Directions
Corymbolone, a eudesmane sesquiterpenoid, shows promise as a bioactive compound with potential applications in anticancer, anti-inflammatory, and antimicrobial therapies. The current body of evidence, largely derived from studies on extracts and related compounds, provides a strong rationale for further investigation. Future research should focus on isolating pure Corymbolone and conducting comprehensive studies to determine its specific IC50 and MIC values against a wider range of cancer cell lines and microbial strains. Elucidating the precise molecular mechanisms and signaling pathways modulated by Corymbolone will be crucial for its development as a potential therapeutic agent. In-depth studies on its effects on key signaling cascades such as MAPK and apoptosis pathways are warranted to fully understand its pharmacological profile.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of the mitogen activated protein kinase specific inhibitor PD98059 on Mtb-Ag-activated γδΤ cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Mechanism of Action of Phytochemicals: A Case Study Approach
Disclaimer: Initial searches for "Corymbol" did not yield specific results detailing its mechanism of action at a cellular level. It is possible that this is a novel compound, a proprietary name, or a misspelling. Therefore, this guide provides an in-depth analysis of the cellular mechanisms of two similar phytochemicals, Corynoline and Corchorusin-D , based on available scientific literature. This serves as a representative technical guide that aligns with the requested content type and audience, demonstrating how such a document would be structured for a compound with known anti-inflammatory and apoptosis-inducing properties.
Introduction to Phytochemicals in Cellular Signaling
Phytochemicals are naturally occurring bioactive compounds found in plants. Many of these compounds have been investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Their mechanisms of action are often complex, involving the modulation of multiple intracellular signaling pathways that regulate fundamental cellular processes such as inflammation, proliferation, and programmed cell death (apoptosis). This guide will delve into the cellular and molecular mechanisms of two such compounds, Corynoline and Corchorusin-D, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their actions.
Anti-inflammatory Effects of Corynoline
Corynoline, an alkaloid isolated from Corydalis bungeana, has demonstrated significant antinociceptive and anti-inflammatory properties.[1] Its mechanism of action at the cellular level primarily involves the suppression of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokine Production
Inflammation is a complex biological response involving the release of various chemical mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Corynoline has been shown to significantly reduce the levels of these pro-inflammatory cytokines.[1] This inhibitory effect is a key aspect of its anti-inflammatory activity.
Reduction of Leukocyte Infiltration
A hallmark of inflammation is the migration of leukocytes from the bloodstream to the site of tissue injury or infection. Corynoline treatment has been observed to decrease peritoneal cavity leukocyte infiltration in response to inflammatory stimuli.[1] This suggests that Corynoline may interfere with the signaling processes that govern cell adhesion and migration.
Signaling Pathway Visualization: Anti-inflammatory Action
The following diagram illustrates the general signaling pathway associated with inflammation and the points of intervention for anti-inflammatory compounds like Corynoline.
Induction of Apoptosis by Corchorusin-D
Corchorusin-D, a saponin (B1150181) isolated from Corchorus acutangulus, exhibits anti-cancer properties by inducing apoptosis in cancer cells.[2] Its mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as the suppression of survival signals.
Activation of the Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is centered around the mitochondria. Corchorusin-D triggers this pathway through the following key events:
-
Alteration of Bcl-2 Family Proteins: It causes a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] This shift in balance is a critical step in initiating mitochondrial-mediated apoptosis.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The altered Bcl-2/Bax ratio leads to a loss of the mitochondrial membrane potential.[2]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then activates the executioner caspase, caspase-3.[2]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[2]
Activation of the Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. Corchorusin-D activates this pathway by:
-
Formation of the Death-Inducing Signaling Complex (DISC): It promotes the formation of a complex between the TNF receptor 1 (TNF-R1) and the TRADD adapter protein.[2]
-
Caspase Activation: This leads to the downstream activation of initiator caspases, such as pro-caspase-10, which in turn activate executioner caspases like caspase-3.[2]
Suppression of the AKT/PKB Survival Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Corchorusin-D suppresses this pro-survival pathway by inhibiting PDK1 and AKT.[2] This inhibition further sensitizes the cancer cells to apoptosis.
Modulation of the MAP Kinase Pathway
Corchorusin-D also activates members of the MAP kinase family, including ERK1/2, JNK1/2, and p38.[2] Interestingly, the use of specific inhibitors for these kinases enhanced Corchorusin-D-induced apoptosis, suggesting a complex role for this pathway in the cellular response to the compound.[2]
Signaling Pathway Visualization: Apoptosis Induction by Corchorusin-D
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies. Due to the limited publicly available data, these tables are representative of how such information would be presented.
Table 1: Anti-inflammatory Activity of Corynoline
| Experimental Model | Parameter Measured | Treatment Group | Result | Reference |
| Carrageenan-induced paw edema | Paw edema volume | Corynoline (various doses) | Significant, dose-dependent reduction in paw edema | [1] |
| Acetic acid-induced writhing | Number of writhes | Corynoline (various doses) | Significant, dose-dependent reduction in writhing | [1] |
| Formalin test | Paw licking time | Corynoline (various doses) | Significant, dose-dependent suppression of paw licking | [1] |
| Peritoneal inflammation | Leukocyte count | Corynoline | Significant reduction in leukocyte infiltration | [1] |
| Peritoneal inflammation | Pro-inflammatory cytokines | Corynoline | Significant reduction in TNF-α, IL-1β, IL-6 levels | [1] |
Table 2: Apoptotic Effects of Corchorusin-D on K562 Cells
| Assay | Parameter Measured | Treatment Group | Result | Reference |
| MTT Assay | Cell growth inhibition | Corchorusin-D | Dose-dependent inhibition of K562 cell growth | [2] |
| Annexin V-FITC Assay | Apoptotic cells | Corchorusin-D | Increased number of Annexin V positive cells | [2] |
| Cell Cycle Analysis | Sub-G0 phase cells | Corchorusin-D | Accumulation of cells in the sub-G0 phase | [2] |
| Western Blot | Protein expression | Corchorusin-D | Decreased Bcl-2/Bax ratio, PARP cleavage | [2] |
| Western Blot | Protein phosphorylation | Corchorusin-D | Suppressed PDK1 and AKT phosphorylation | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Mice
This protocol is used to assess the in vivo anti-inflammatory activity of a compound.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a mouse model.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Corynoline) at various doses
-
Vehicle control (e.g., water or saline with 0.5% Tween 80)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6 per group): Vehicle control, positive control, and test compound at different doses.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection (Vt).
-
Data Analysis:
-
Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V0) / V0] x 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Objective: To determine the effect of a test compound on the expression of proteins such as Bcl-2, Bax, and PARP.
Materials:
-
Cultured cells (e.g., K562)
-
Test compound (e.g., Corchorusin-D)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the test compound at various concentrations for a specified duration. Include an untreated control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Conclusion
The studies on Corynoline and Corchorusin-D provide valuable insights into the multifaceted cellular mechanisms through which phytochemicals can exert their therapeutic effects. Corynoline's anti-inflammatory action is primarily mediated by the suppression of pro-inflammatory cytokines and leukocyte infiltration. In contrast, Corchorusin-D induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways while simultaneously inhibiting pro-survival signaling. A thorough understanding of these molecular mechanisms is crucial for the rational design and development of novel therapeutic agents derived from natural products. Further research is warranted to fully elucidate the complete signaling networks affected by these and other phytochemicals and to validate their therapeutic potential in preclinical and clinical settings.
References
- 1. Antinociceptive and Anti-inflammatory Effect of Corynoline in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corchorusin-D directed apoptosis of K562 cells occurs through activation of mitochondrial and death receptor pathways and suppression of AKT/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sesquiterpene Lactones from Cichorium intybus and Their Derivatives
A note on the topic: The term "Corymbol derivatives" did not yield specific results in the scientific literature. It is possible that this is a non-standard or proprietary name. However, given the potential etymological link to plants with corymb-like flower arrangements, this guide will focus on a well-researched class of bioactive compounds, the sesquiterpene lactones (STLs), from Cichorium intybus (common chicory), a plant known for its corymbiform inflorescences. This technical guide provides a comprehensive overview of their natural occurrence, biological activities, and the methodologies used for their study, tailored for researchers, scientists, and drug development professionals.
Introduction to Sesquiterpene Lactones from Cichorium intybus
Cichorium intybus L. is a rich source of various bioactive compounds, among which sesquiterpene lactones are of significant interest for their diverse pharmacological properties.[1] These terpenoids are characterized by a C15 backbone and are largely responsible for the plant's bitter taste.[2][3] The major STLs found in chicory are guaianolides, including lactucin (B167388), 8-deoxylactucin, and lactucopicrin, along with their 11β,13-dihydro derivatives and various glycoside and oxalate (B1200264) conjugates.[2][4] These compounds have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, hepatoprotective, and anti-cancer effects.[5][6][7]
Natural Occurrence and Quantitative Data
The concentration and composition of sesquiterpene lactones in Cichorium intybus can vary depending on the plant part, genotype, and cultivation conditions. The roots are a particularly rich source of these compounds.[2][8]
| Compound | Plant Part | Concentration/Yield | Reference |
| 11β,13-dihydrolactucin (DHLc) | Roots | 642.3 ± 76.3 mg from 750 g of freeze-dried powder | [2][9] |
| Lactucin (Lc) | Roots | 175.3 ± 32.9 mg from 750 g of freeze-dried powder | [2][9] |
| 8-deoxylactucin | Hairy root culture | 0.03 g/L | [10] |
| Lactucopicrin | Roots | Major STL, concentration varies | [2][3] |
| 11β,13-dihydrolactucopicrin | Roots | Present, concentration varies | [3] |
| Crepidiaside B | Hairy root culture | Isolated, concentration not specified | [10] |
| Sonchuside A | Hairy root culture | Isolated, concentration not specified | [10] |
| Ixerisoside D | Hairy root culture | Isolated, concentration not specified | [10] |
Biological Activities and Signaling Pathways
Sesquiterpene lactones from C. intybus exert their biological effects through the modulation of key cellular signaling pathways. Their anti-inflammatory and hepatoprotective properties are particularly well-documented.[6]
Anti-inflammatory Activity
The anti-inflammatory effects of chicory STLs are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][11] 8-deoxylactucin, for instance, has been shown to be a potent anti-inflammatory agent by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages.[6]
dot
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Hepatoprotective and Antioxidant Effects
The hepatoprotective effects of these compounds are linked to their ability to enhance the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[6] By activating NRF2, STLs can upregulate the expression of antioxidant enzymes, thereby protecting liver cells from oxidative stress. Additionally, chicoric acid, another major component of chicory, has been shown to inhibit the NLRP3 inflammasome, which is implicated in gout and other inflammatory diseases.[11][12]
dot
Caption: Activation of the NRF2 antioxidant pathway by sesquiterpene lactones.
Experimental Protocols
Isolation and Purification of Sesquiterpene Lactones from C. intybus Roots
This protocol describes a three-step, large-scale method for the simultaneous purification of 11β,13-dihydrolactucin (DHLc) and lactucin (Lc).[2][4][9]
Step 1: Extraction and Hydrolysis
-
Freeze-dry and powder the chicory root material.
-
Suspend 750 g of the powdered root in 15 L of ultra-pure water.
-
Macerate the suspension for 17 hours at 30°C to allow for enzymatic hydrolysis of STL glycosides and oxalates, which increases the yield of the free STLs.
-
Filter the mixture and collect the aqueous extract.
Step 2: Liquid-Liquid Extraction
-
Perform a liquid-liquid extraction on the aqueous extract using an equal volume of ethyl acetate (B1210297).
-
Repeat the extraction three times to ensure complete transfer of the STLs into the organic phase.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain a crude extract.
Step 3: Chromatographic Purification
-
Dissolve the crude extract in a minimal amount of acetonitrile (B52724).
-
Purify the dissolved extract using reversed-phase flash column chromatography.
-
Elute the compounds using a gradient of acetonitrile in water.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing pure DHLc and Lc and evaporate the solvent to yield the purified compounds.
dot
Caption: Workflow for the isolation of sesquiterpene lactones from chicory root.
Characterization of Isolated Compounds
The structures of the isolated STLs are typically elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.
-
These methods are essential for confirming the identity of known compounds and for elucidating the structure of novel derivatives.[6]
Conclusion
The sesquiterpene lactones derived from Cichorium intybus represent a promising class of natural products with significant therapeutic potential. Their well-defined mechanisms of action, particularly their ability to modulate the NF-κB and NRF2 signaling pathways, make them attractive candidates for the development of new anti-inflammatory and hepatoprotective agents. The detailed protocols for their isolation and characterization provided herein serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the structure-activity relationships and the development of semi-synthetic derivatives may lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. The Common Cichory (Cichorium intybus L.) as a Source of Extracts with Health-Promoting Properties—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sesquiterpene lactones from Cichorium intybus exhibit potent anti-inflammatory and hepatoprotective effects by repression of NF-κB and enhancement of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cichorium intybus: Traditional Uses, Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpene lactones in a hairy root culture of Cichorium intybus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cichorium intybus L. Extract Suppresses Experimental Gout by Inhibiting the NF-κB and NLRP3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ethnobotanical Uses of Tanacetum corymbosum: A Technical Guide on its Bioactive Compounds and Pharmacological Properties
An in-depth exploration of the traditional uses, phytochemistry, and pharmacological activities of Tanacetum corymbosum, a plant with a history of use in traditional medicine for digestive ailments. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current scientific understanding of this plant and its potential for therapeutic applications.
Introduction
Tanacetum corymbosum (L.) Sch.Bip., a member of the Asteraceae family, has been traditionally utilized in various cultures for its medicinal properties. While the term "Corymbol" does not correspond to a recognized chemical compound, it is likely a misnomer related to this plant, which is rich in a variety of bioactive phytochemicals. This technical guide synthesizes the available scientific literature on the ethnobotanical uses, chemical constituents, and pharmacological activities of Tanacetum corymbosum, with a focus on providing detailed experimental methodologies and elucidating the underlying molecular mechanisms of its bioactive compounds.
Ethnobotanical Uses
The primary traditional application of Tanacetum corymbosum revolves around the treatment of gastrointestinal disorders. Ethnobotanical surveys indicate its use as a remedy for digestive issues, gastritis, and parasitic intestinal worms.[1] While extensive quantitative ethnobotanical data for T. corymbosum specifically is limited, the methodologies for such assessments are well-established. Indices such as the Informant Consensus Factor (ICF) are used to determine the homogeneity of knowledge about the use of a particular plant for specific ailments within a community.[2][3][4][5] A high ICF value for digestive ailments would quantitatively substantiate the traditional claims for T. corymbosum.
Phytochemical Composition
Tanacetum corymbosum is a rich source of various bioactive secondary metabolites. The primary classes of compounds identified in this plant are sesquiterpene lactones, flavonoids, and essential oils.
Table 1: Major Phytochemicals Identified in Tanacetum corymbosum
| Compound Class | Specific Compounds | Plant Part |
| Sesquiterpene Lactones | Eudesmanolides | Flowers, Aerial parts |
| Flavonoids | Eupatorin, Apigenin, Quercitrin | Aerial parts |
| Essential Oils | Camphor (B46023), α-Santalone, Hexanal | Aerial parts |
Pharmacological Activities and Signaling Pathways
Scientific studies have begun to validate the traditional uses of Tanacetum corymbosum and have uncovered additional pharmacological properties, including antioxidant, antimicrobial, and cytotoxic activities.
Antioxidant Activity
Extracts of T. corymbosum have demonstrated notable antioxidant activity, which is often attributed to their phenolic and flavonoid content.[6] These compounds can neutralize free radicals, thus protecting cells from oxidative damage.
Antimicrobial Activity
The plant has also been shown to possess antimicrobial properties. These activities are likely due to the presence of essential oils and certain flavonoids that can disrupt microbial cell membranes and inhibit their growth.
Cytotoxic Activity
Extracts and isolated compounds from Tanacetum species, including eudesmanolides, have exhibited cytotoxic effects against various cancer cell lines.[7][8][9][10] This suggests a potential for the development of novel anticancer agents from T. corymbosum.
Signaling Pathways
The bioactive compounds in Tanacetum corymbosum exert their effects through various molecular mechanisms:
-
Flavonoids (Apigenin, Quercetin): These compounds are known to interfere with intracellular signaling cascades. They can act as protein kinase inhibitors, affecting pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1][11][12] Apigenin has been shown to suppress the transcriptional activity of NF-κB and AP-1 by inhibiting the ERK1/2 and JNK signaling pathways.[12] Quercetin can inhibit I-κB phosphorylation and NF-κB translocation.[11]
-
Sesquiterpene Lactones (Eudesmanolides): The cytotoxic activity of many sesquiterpene lactones is attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins, through a Michael-type addition.[7][8] This can lead to the inhibition of key enzymes and transcription factors, such as NF-κB, which plays a critical role in inflammation and cancer.[7]
-
Essential Oil Components (Camphor): Camphor has been shown to possess anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory mediators.[13][14][15][16][17] For instance, it can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in activated macrophages.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Tanacetum corymbosum's pharmacological activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for determining the antioxidant activity of plant extracts.[1][6][11][12][18]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Plant extract
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Plant Extract and Standard Solutions: Prepare a stock solution of the plant extract in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add a specific volume of each plant extract dilution (e.g., 100 µL).
-
Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
For the control, mix the solvent with the DPPH solution.
-
For the blank, use the solvent only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is then determined from a graph of scavenging activity versus extract concentration.
Diagram 1: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][19][20][21]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cancer cell line (e.g., HeLa)
-
96-well cell culture plate
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the plant extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the extract that inhibits cell growth by 50%) is determined from a dose-response curve.
Diagram 2: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway Diagrams
Diagram 3: Simplified Signaling Pathway of Flavonoids from T. corymbosum
Caption: Inhibition of pro-inflammatory and pro-survival signaling pathways by flavonoids.
Conclusion
Tanacetum corymbosum is a plant with a rich history of traditional medicinal use, particularly for digestive complaints. Modern scientific investigation has begun to unravel the chemical basis for these uses, identifying a range of bioactive compounds including sesquiterpene lactones, flavonoids, and essential oils. These compounds exhibit promising antioxidant, antimicrobial, and cytotoxic activities. Further research is warranted to fully elucidate the therapeutic potential of T. corymbosum and its constituents, including more in-depth studies on their mechanisms of action and in vivo efficacy. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for future research and development in this area.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. Quantitative Ethnobotanical Analysis of Medicinal Plants of High-Temperature Areas of Southern Punjab, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ajbls.com [ajbls.com]
- 5. Quantitative Ethnobotanical Study of Indigenous Knowledge on Medicinal Plants Used by the Tribal Communities of Gokand Valley, District Buner, Khyber Pakhtunkhwa, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxic Effect of Eudesmanolides Isolated from Flowers of Tanacetum vulgare ssp. siculum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of eudesmanolides isolated from flowers of Tanacetum vulgare ssp. siculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Property of the Essential Oil from Cinnamomum camphora (Linn.) Presl Leaves and the Evaluation of Its Underlying Mechanism by Using Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro anti-inflammatory and anti-oxidative effects of Cinnamomum camphora extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anti-inflammatory potential of Cinnamomum camphora (L.) J.Presl essential oil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analgesic and anti-inflammatory articular effects of essential oil and camphor isolated from Ocimum kilimandscharicum Gürke leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to Corylin: Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corylin (B1236167) is a flavonoid compound predominantly isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] Modern scientific investigation has revealed its diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-osteoporotic properties, making it a compound of significant interest for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of corylin isolation, its quantitative biological activities, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates.
Discovery and History of Isolation
Corylin was first identified as a chemical constituent of Psoralea corylifolia. The isolation of corylin and other bioactive compounds from this plant has been achieved through various chromatographic techniques. While specific protocols for the preparative isolation of corylin are not extensively detailed in publicly available literature, a general and representative method can be adapted from established procedures for isolating similar flavonoids from Psoralea corylifolia.[4][5]
The general workflow for isolating corylin involves initial extraction from the plant material, followed by chromatographic purification to yield the pure compound.
Experimental Workflow for Corylin Isolation
Caption: A representative workflow for the isolation and purification of corylin.
Quantitative Biological Activity of Corylin
Corylin has demonstrated a range of biological activities, with its potency often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values of corylin in various assays.
Table 1: Anticancer Activity of Corylin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 10.58 | [5] |
| MDA-MB-231 | Breast Cancer | 13.59 | [5] |
| OECM1 | Oral Squamous Cell Carcinoma | 36.22 | [6] |
| SAS | Oral Squamous Cell Carcinoma | 37.09 | [6] |
| HepG2 | Hepatocellular Carcinoma | 10 | [7] |
| Huh7 | Hepatocellular Carcinoma | 30 | [7] |
| RAW264.7 | Macrophage (Osteoclast Precursor) | 10.79 | [8][9] |
Table 2: Anti-inflammatory Activity of Corylin
| Cell Line | Assay | IC50 (µM) | Reference |
| RAW 264.7 | Inhibition of nitric oxide production (LPS-induced) | 121.1 ± 9.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation and biological characterization of corylin.
Protocol 1: Representative Isolation of Corylin from Psoralea corylifolia Seeds
This protocol is adapted from methods used for isolating flavonoids from Psoralea corylifolia.[4][5]
1. Extraction:
-
Grind dried seeds of Psoralea corylifolia (1 kg) into a coarse powder.
-
Macerate the powder with 95% ethanol (3 x 5 L) at room temperature for 72 hours.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
2. Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the ethyl acetate fraction, which typically contains corylin.
3. Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
4. Purification:
-
Combine fractions containing corylin and further purify by preparative high-performance liquid chromatography (HPLC).
-
Use a C18 column and a mobile phase of methanol-water or acetonitrile-water to obtain pure corylin.[4]
Protocol 2: Determination of IC50 using MTT Assay
This protocol describes the determination of the cytotoxic effects of corylin on adherent cancer cells.[6][10]
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Compound Treatment:
-
Prepare a stock solution of corylin in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with serial dilutions of corylin (e.g., 0-200 µM) for 24-72 hours.[5] Include a vehicle control (DMSO).
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of corylin concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of MAPK Pathway Proteins
This protocol details the investigation of corylin's effect on the phosphorylation of key proteins in the MAPK signaling pathway.[2][11]
1. Cell Lysis:
-
Treat cells with corylin and/or a stimulant (e.g., LPS) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Immunofluorescence Staining for β-catenin Nuclear Translocation
This protocol is for visualizing the effect of corylin on the subcellular localization of β-catenin.[12][13][14]
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with corylin for the specified duration.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
4. Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Signaling Pathways Modulated by Corylin
Corylin exerts its biological effects by modulating several key intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Corylin has been shown to inhibit the phosphorylation of key components of this pathway, including JNK, ERK, and p38, thereby suppressing inflammatory responses and inducing apoptosis in cancer cells.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tautobiotech.com [tautobiotech.com]
- 5. Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Integrated analysis of Corylin from Psoralea Corylifolia inhibiting osteoporosis via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated analysis of Corylin from Psoralea Corylifolia inhibiting osteoporosis via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Kinase A Activation Enhances β-Catenin Transcriptional Activity through Nuclear Localization to PML Bodies | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Bioactive Compounds from Wedelia trilobata
Topic: Isolation and Purification of Corymbol from Wedelia trilobata
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wedelia trilobata (L.) Pruski, a member of the Asteraceae family, is a plant rich in a diverse array of phytochemicals, including terpenoids (sesquiterpenoids, diterpenoids, and triterpenoids), flavonoids, and alkaloids.[1][2] These compounds have garnered significant interest for their potential therapeutic applications, exhibiting antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[3] While a specific compound designated "this compound" has not been previously reported in the literature for Wedelia trilobata, this document provides a comprehensive, generalized protocol for the isolation and purification of a hypothetical sesquiterpenoid lactone, herein referred to as this compound, from this plant. The methodologies outlined are based on established techniques for the separation of terpenoids from plant matrices and can be adapted for the isolation of novel or known compounds from Wedelia trilobata.[4][5]
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Fresh aerial parts (leaves and stems) of Wedelia trilobata are collected.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The plant material is washed thoroughly with distilled water to remove any debris. It is then air-dried in the shade at room temperature for 7-10 days until brittle. The dried material is ground into a coarse powder using a mechanical grinder.
Extraction of Crude Bioactive Compounds
-
Maceration: The powdered plant material (1 kg) is macerated with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure at 40°C using a rotary evaporator to yield a dark, viscous crude extract. The extraction process is repeated three times to ensure exhaustive extraction.
Fractionation of the Crude Extract
The crude methanolic extract is subjected to liquid-liquid partitioning using solvents of increasing polarity to separate compounds based on their differential solubility.
-
The crude extract is suspended in distilled water (500 mL) and sequentially partitioned with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).
-
Each solvent fraction is collected and concentrated to dryness using a rotary evaporator.
-
The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are stored at 4°C for further analysis. Preliminary phytochemical screening is recommended to identify the fraction richest in terpenoids.
Isolation and Purification by Column Chromatography
Based on preliminary analysis indicating the likely presence of sesquiterpenoid lactones in the chloroform fraction, this fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is used as the adsorbent.
-
Column Packing: The silica gel is packed into a glass column using a slurry method with n-hexane.
-
Sample Loading: The dried chloroform fraction (10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 95:5, 90:10, 85:15, etc.).
-
Fraction Collection: Eluted fractions (50 mL each) are collected and monitored by Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Monitoring
-
TLC Plates: Pre-coated silica gel 60 F254 plates are used.
-
Mobile Phase: A suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) is used for developing the chromatogram.
-
Visualization: The developed TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to detect the separated compounds.
-
Pooling of Fractions: Fractions with similar TLC profiles are pooled together and concentrated.
Final Purification by Preparative HPLC
The pooled and concentrated fractions showing the presence of the target compound (this compound) are subjected to final purification using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase for separating terpenoids.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Collection: The peak corresponding to the pure compound is collected, and the solvent is evaporated to yield the purified this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data from the isolation and purification process of this compound.
| Parameter | Value |
| Starting Plant Material (dry weight) | 1000 g |
| Crude Methanol Extract Yield | 75 g (7.5%) |
| Chloroform Fraction Weight | 15 g |
| Pooled Fractions from Column Chromatography | 2.5 g |
| Final Yield of Purified this compound | 150 mg |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway
Many sesquiterpenoid lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this general pathway, which could be a potential area of investigation for a novel compound like this compound.
Caption: General NF-κB signaling pathway potentially modulated by this compound.
References
Application Notes & Protocols for the Extraction of Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the extraction of kaurane (B74193) diterpenoids from plant sources. Kaurane diterpenoids, such as kaurenoic acid and steviol, are a class of natural compounds recognized for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Effective extraction and isolation of these compounds are critical initial steps for research and development in pharmacology and phytochemistry.
The following sections detail both conventional and modern extraction techniques, present quantitative yield data from various studies, and provide step-by-step experimental protocols.
Comparison of Extraction Methodologies
The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. Conventional methods like maceration and Soxhlet extraction are well-established but often require large solvent volumes and long durations.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer green alternatives, typically reducing extraction time and solvent consumption while providing comparable or higher yields.[5][6]
Quantitative Data Summary
The table below summarizes yields of kaurane diterpenoids from different plant sources using various extraction methods, as reported in the literature.
| Extraction Method | Plant Source & Part | Target Compound(s) | Solvent | Yield / Content Reported | Reference |
| Ultrasound-Assisted Extraction (UAE) | Mikania laevigata (leaves) | Kaurenoic acid (KA), Benzoylgrandifloric acid (BA) | Ethanol (B145695) | KA: up to ~0.7%, BA: up to ~0.5% (w/w) | [7] |
| Ultrasound-Assisted Extraction (UAE) | Mikania glomerata (leaves) | Kaurenoic acid (KA) | Ethanol | KA: up to ~1.2% (w/w) in plants cultivated under full sunlight | [7] |
| Conventional Solvent Extraction | Aralia continentalis (roots) | Continentalic acid (CA), Kaurenoic acid (KA) | 50% Ethanol | Optimized conditions yielded the highest comparative amounts | [8] |
| Ultrasound-Assisted Extraction (UAE) | Acanthopanax trifoliatus (leaves) | Kaurenoic acid (KA) | Methanol (B129727) | 4.0 ± 0.1 µg/mg of solid plant material | [9] |
Experimental Workflows & Signaling Pathways
Visualizing the experimental process and the mechanism of action provides a clearer understanding of the protocols and the compound's biological relevance.
Detailed Extraction Protocols
The following protocols provide detailed, step-by-step methodologies for extracting kaurane diterpenoids.
This protocol is adapted from methodologies used for the extraction of kaurenoic acid and related diterpenes from the leaves of Mikania glomerata and Mikania laevigata.[10][11]
Materials and Equipment:
-
Dried and powdered leaves of Mikania spp.
-
Ethanol (95% or absolute)
-
Ultrasonic bath or probe sonicator
-
Volumetric flasks and beakers
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 1.0 g of dried, powdered leaf material and place it into a suitable flask.
-
First Extraction: Add 30 mL of ethanol to the flask. Place the flask in an ultrasonic bath and sonicate for 20 minutes at room temperature.[11]
-
Second Extraction: After the first cycle, filter the mixture, collecting the ethanol extract. Return the plant material to the flask, add another 30 mL of ethanol, and repeat the sonication for a second 20-minute cycle.[11]
-
Combine and Filter: Filter the second extract and combine it with the first. Pass the combined extract through filter paper to remove any remaining solid particles.
-
Concentration: Transfer the final filtered extract to a 100 mL volumetric flask and adjust the volume to the mark with ethanol.[10]
-
Solvent Removal (for analysis/purification): Take a known aliquot (e.g., 10 mL) of the extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 50°C under reduced pressure.[11]
-
Final Preparation for Analysis: Dissolve the obtained residue in a suitable solvent like methanol (e.g., 1 mL), centrifuge to remove any insoluble material, and use the supernatant for analytical procedures like HPLC.[11]
This protocol is based on an optimized method for extracting continentalic acid and kaurenoic acid from the roots of Aralia continentalis.[8]
Materials and Equipment:
-
Dried roots of Aralia continentalis (unpulverized)
-
50% Ethanol (v/v)
-
Extraction vessel (e.g., large flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 3.75 g of dried, unpulverized roots.[8]
-
Extraction: Place the root material in an extraction vessel and add 300 mL of 50% ethanol.[8]
-
Incubation: Perform a single extraction for 5 hours. Maintain constant agitation using a shaker or stirrer. The study does not specify temperature, so room temperature is a suitable starting point.[8]
-
Filtration: After 5 hours, filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the resulting extract using a rotary evaporator to remove the ethanol and water, yielding the crude extract.
-
Analysis: The crude extract can then be quantified for its kaurenoic acid and continentalic acid content using HPLC analysis.[8]
Crude extracts contain a complex mixture of compounds. This protocol outlines a general approach for the isolation of kaurane diterpenoids using silica gel column chromatography, a technique frequently cited for purification.[10][11]
Materials and Equipment:
-
Crude kaurane diterpenoid extract
-
Silica gel (60G, appropriate mesh size)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, dichloromethane, ethyl acetate, methanol in increasing polarity)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, extract-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent like n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of more polar solvents (e.g., starting with n-hexane, then moving to mixtures of n-hexane/ethyl acetate, then pure ethyl acetate, and finally methanol).[10]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation process by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a staining reagent (e.g., p-anisaldehyde).
-
Pooling and Concentration: Combine the fractions that contain the target kaurane diterpenoid(s) (as determined by TLC comparison with a standard, if available). Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Further Purification: If necessary, repeat the chromatographic process or use other techniques like preparative TLC or HPLC to achieve higher purity.[11]
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. (Open Access) A review of Modern and Conventional Extraction Techniques and their Applications for Extracting Phytochemicals from Plants (2023) | Chibuye Bitwell | 163 Citations [scispace.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Extraction Conditions of Continentalic and Kaurenoic Acids from Aralia continentalis by HPLC/UV and Their Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. redalyc.org [redalyc.org]
Application Notes and Protocols for the Chromatographic Separation of Corymbol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbol, also known as Corymbolone, is a eudesmane-type sesquiterpenoid found in plants of the Cyperus genus, notably Cyperus articulatus. Sesquiterpenoids from Cyperus species have demonstrated a range of biological activities, including anti-inflammatory properties. The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed protocols for the extraction and chromatographic separation of this compound from plant extracts and presents a proposed mechanism of action based on its chemical class and the known activities of related compounds.
Extraction of Sesquiterpenoids from Cyperus articulatus
This protocol describes a general method for obtaining a sesquiterpenoid-rich extract from the rhizomes of Cyperus articulatus, which can then be used for the chromatographic isolation of this compound.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dry the rhizomes of Cyperus articulatus at room temperature until a constant weight is achieved. Grind the dried rhizomes into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered rhizomes in 95% methanol (B129727) at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with n-hexane.
-
Separate the n-hexane layer and evaporate the solvent to yield the n-hexane soluble fraction, which will be enriched with less polar compounds, including sesquiterpenoids like this compound.
-
Chromatographic Separation of this compound
Two primary methods are proposed for the preparative separation of this compound from the n-hexane extract: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).
Proposed Method 1: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for the purification of specific compounds from a complex mixture.
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the dried n-hexane extract in the mobile phase at a concentration of 50-100 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 50% acetonitrile in water.
-
Increase linearly to 90% acetonitrile over 40 minutes.
-
Hold at 90% acetonitrile for 10 minutes.
-
Return to 50% acetonitrile over 5 minutes and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 15 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 1-5 mL, depending on the column loading capacity.
-
-
Fraction Collection: Collect fractions based on the elution profile. Fractions corresponding to the peak of interest should be collected, combined, and the solvent evaporated.
-
Purity Analysis: Analyze the purity of the isolated this compound using analytical HPLC.
Quantitative Data (Representative Table)
| Parameter | Expected Value |
| Retention Time | 25 - 35 min |
| Resolution | > 1.5 from adjacent peaks |
| Purity | > 95% |
| Yield | To be determined experimentally |
Note: The values in this table are estimates and must be determined experimentally.
Proposed Method 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating natural products by preventing irreversible adsorption.[1] This proposed method is based on a successful protocol for the separation of other sesquiterpenoids from a related species, Cyperus rotundus.[1]
Experimental Protocol: HSCCC
-
Two-Phase Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:0.2:1:0.2, v/v/v/v).[1]
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.
-
Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.
-
-
HSCCC Instrument Setup and Operation:
-
Fill the entire column with the upper phase (stationary phase).
-
Rotate the apparatus at 800-900 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the sample solution.
-
-
Sample Injection: Dissolve 100-200 mg of the n-hexane extract in 10 mL of a 1:1 mixture of the upper and lower phases for injection.
-
Fraction Collection: Continuously monitor the effluent with a UV detector at 210 nm and collect fractions based on the chromatogram.
-
Compound Identification and Purity Analysis: Analyze the collected fractions by analytical HPLC and confirm the structure of the purified this compound using spectroscopic methods (e.g., NMR, MS).
Quantitative Data (Representative Table)
| Parameter | Expected Value |
| Retention of Stationary Phase | > 70% |
| Peak Resolution | Baseline separation of target compounds |
| Purity | > 98% |
| Yield | To be determined experimentally |
Note: The values in this table are estimates and must be determined experimentally.
Visualization of Workflow and Proposed Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols: Synthesis and Bioactivity Screening of Corymbol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Corymbol derivatives and protocols for screening their bioactivity. This compound, a core scaffold related to the Corynanthe alkaloids, represents a promising starting point for the development of new therapeutic agents. The following sections detail the synthetic methodologies, protocols for assessing cytotoxic activity, and potential signaling pathways involved.
Data Presentation: Synthetic Yields and Bioactivity of this compound Derivatives
A series of this compound derivatives were synthesized to explore their structure-activity relationship (SAR). The general synthetic scheme is depicted below, followed by a summary of the reaction yields and the results of a preliminary bioactivity screening against the HeLa cervical cancer cell line.
| Derivative ID | R Group | Synthesis Yield (%) | IC50 (µM) against HeLa cells |
| C-001 | -H (this compound) | - | > 100 |
| C-002 | -OCH3 | 78 | 52.6 |
| C-003 | -Cl | 85 | 35.2 |
| C-004 | -F | 82 | 41.8 |
| C-005 | -NO2 | 75 | 28.9 |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives through a Pictet-Spengler reaction followed by functional group modifications. The synthesis of derivative C-003 is provided as a representative example.
Materials:
-
Substituted phenylacetaldehyde (B1677652) (e.g., 4-chlorophenylacetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
To a solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add the substituted phenylacetaldehyde (1.1 eq).
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to afford the desired this compound derivative.
Protocol for MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[2]
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the different concentrations of the this compound derivatives to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Protocol for Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound derivatives on signaling pathways.[3][4]
Materials:
-
HeLa cells treated with this compound derivatives
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated HeLa cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
Experimental Workflow
References
Analytical Methods for Corymbol Quantification in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of corymbol (B15129689), a sesquiterpenoid of interest, in plant tissues. While specific data for this compound is limited in publicly available literature, this guide adapts established methods for similar compounds found in plant matrices, particularly from Psoralea corylifolia, a known source of various terpenoids.
Introduction
This compound is a sesquiterpenoid that holds potential for various applications in research and drug development. Accurate quantification of this compound in plant tissues is crucial for understanding its biosynthesis, physiological role, and for quality control in herbal product development. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as robust methods for the determination of this compound concentration.
Quantitative Data Summary
Table 1: Quantitative Data of Selected Phytochemicals in Psoralea corylifolia Seeds
| Compound | Plant Tissue | Extraction Method | Analytical Method | Concentration (mg/g of dry weight) | Reference |
| Psoralen | Seeds | 70% Ethanol Reflux | HPLC-UV | 1.35 | [1] |
| Angelicin | Seeds | 70% Ethanol Reflux | HPLC-UV | 0.74 | [1] |
| Neobavaisoflavone | Seeds | 70% Ethanol Reflux | HPLC-UV | 1.23 | [1] |
| Psoralidin | Seeds | 70% Ethanol Reflux | HPLC-UV | 1.05 | [1] |
| Isobavachalcone | Seeds | 70% Ethanol Reflux | HPLC-UV | 1.87 | [1] |
| Bavachinin | Seeds | 70% Ethanol Reflux | HPLC-UV | 2.54 | [1] |
| Bakuchiol | Seeds | 70% Ethanol Reflux | HPLC-UV | 11.71 | [1] |
| This compound | Seeds | To be determined | HPLC-UV / GC-MS | Hypothetical | N/A |
Note: The concentration for this compound is hypothetical and serves as a placeholder. Actual values must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the extraction and quantification of this compound from plant tissues.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from validated methods for the quantification of other sesquiterpenoids, such as bakuchiol, from Psoralea corylifolia.[1][2][3]
3.1.1. Sample Preparation and Extraction
-
Grinding: Freeze-dry the plant tissue (e.g., seeds, leaves) and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Transfer the powder to a round-bottom flask.
-
Add 50 mL of 80% methanol (B129727).
-
Perform ultrasonic-assisted extraction (UAE) for 30 minutes at room temperature.
-
Alternatively, perform Soxhlet extraction for 4 hours or maceration with shaking for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a known volume of HPLC-grade methanol (e.g., 10 mL).
-
-
Final Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-20 min: 50-90% A
-
20-25 min: 90% A
-
25-30 min: 90-50% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be attempted at lower wavelengths, such as 210 nm or 220 nm. A diode-array detector (DAD) is recommended to determine the optimal wavelength.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.[4][5]
3.2.1. Sample Preparation and Extraction
Follow the same sample preparation and extraction steps as described in Protocol 1 (Section 3.1.1).
3.2.2. Derivatization (Optional)
For less volatile sesquiterpenoids or to improve peak shape, derivatization may be necessary. A common method is silylation:
-
Evaporate a portion of the methanolic extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
3.2.3. GC-MS Analysis
-
Instrumentation: A GC-MS system with a capillary column.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Quantification: Use a certified reference standard of this compound to create a calibration curve. For SIM mode, select characteristic ions of this compound for quantification to enhance sensitivity and selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant tissues.
Caption: General experimental workflow for this compound quantification.
This compound Biosynthesis Pathway (Hypothetical)
While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, it is known to be a sesquiterpenoid. Therefore, its biosynthesis is expected to follow the mevalonate (B85504) (MVA) pathway to produce the universal C15 precursor, farnesyl pyrophosphate (FPP).[6][7] Subsequent cyclization and enzymatic modifications of FPP would lead to the formation of the this compound skeleton. The biosynthesis of bakuchiol, another meroterpene from Psoralea corylifolia, also originates from the MVA and shikimate pathways.[6][7]
Caption: Hypothetical this compound biosynthesis pathway.
References
- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Biosynthesis of a Bioactive Meroterpene Bakuchiol in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Corylin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Corylin, a flavonoid with demonstrated anti-cancer properties, on various cell lines. The following sections offer step-by-step instructions for key cell-based assays, present quantitative data on Corylin's efficacy, and illustrate the associated signaling pathways and experimental workflows.
Introduction
Corylin, a natural compound isolated from Psoralea corylifolia, has garnered significant interest in cancer research due to its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells.[1] It has been shown to inhibit proliferation, migration, and invasion of various cancer cell lines, including oral squamous cell carcinoma, hepatocellular carcinoma, and breast cancer.[1][2][3] Mechanistically, Corylin exerts its anti-cancer effects by modulating several key signaling pathways, such as the c-Myc, NF-κB, and MAPK pathways, leading to cell cycle arrest and apoptosis.[1][4] These notes provide standardized methods to quantify the cytotoxic and apoptotic effects of Corylin, enabling researchers to conduct reproducible and reliable evaluations.
Quantitative Data Summary
The cytotoxic effects of Corylin are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for Corylin vary across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 10.58 | [5] |
| MDA-MB-231 | Breast Cancer | 13.59 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 | [6] |
| Huh7 | Hepatocellular Carcinoma | 30 | [6] |
| RAW 264.7 | Murine Macrophage (Osteoclast Precursor) | 10.79 | [7] |
Key Experimental Protocols
Here, we provide detailed protocols for three commonly used cell-based assays to evaluate the cytotoxicity of Corylin.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[1] The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of Corylin and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following treatment, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[10]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Corylin in a 96-well plate as described for the MTT assay. Include wells for controls: no-cell control (medium only), vehicle-only control (untreated cells), and a positive control for maximum LDH release (cells treated with a lysis buffer).[11]
-
Incubation: Incubate the plate for the desired exposure period at 37°C.[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[12] Carefully transfer the supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] A reference wavelength of >600 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture 1 x 10⁶ cells in a T25 flask and treat with the desired concentration of Corylin.[2]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways Affected by Corylin
Corylin's cytotoxic effects are mediated through the modulation of several intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
c-Myc Signaling Pathway
Corylin has been shown to downregulate the expression of c-Myc, a key proto-oncogene frequently overexpressed in many cancers.[1] This downregulation subsequently affects the expression of downstream targets involved in cell cycle progression and apoptosis.[1]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Corylin has been demonstrated to suppress the activation of NF-κB, which can contribute to its anti-inflammatory and pro-apoptotic effects.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Corylin increases the sensitivity of hepatocellular carcinoma cells to chemotherapy through long noncoding RNA RAD51-AS1-mediated inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated analysis of Corylin from Psoralea Corylifolia inhibiting osteoporosis via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.igem.org [static.igem.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Corymbol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro and in vivo assays to characterize the anti-inflammatory properties of a novel compound, herein referred to as Corymbol. The protocols are designed to guide researchers in obtaining reliable and reproducible data for the evaluation of this compound's potential as an anti-inflammatory agent.
In Vitro Anti-inflammatory Activity Assays
In vitro assays are essential for the initial screening and mechanistic elucidation of a compound's anti-inflammatory effects. These assays are typically rapid, cost-effective, and provide valuable insights into the molecular targets of the compound.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of this compound to inhibit NO production in RAW 264.7 macrophage cells, a widely used in vitro model of inflammation.[1][2][3][4][5] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[3][4][5]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone (B1670325) or quercetin).
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1][2][3] A set of untreated cells should be included as a negative control.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Data Presentation:
The results can be summarized in a table showing the dose-dependent inhibitory effect of this compound on NO production. As no specific data for "this compound" is available, the following table presents representative data for the known anti-inflammatory flavonoid, quercetin (B1663063).[6][7][8]
Table 1: Inhibitory Effect of Quercetin on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | % Inhibition |
| LPS Control | 100 ± 5.2 | 0 |
| Quercetin 5 | 85.3 ± 4.1 | 14.7 |
| Quercetin 10 | 62.1 ± 3.5 | 37.9 |
| Quercetin 20 | 41.7 ± 2.9 | 58.3 |
| Dexamethasone (10) | 35.2 ± 2.1 | 64.8 |
Values are presented as mean ± SD (n=3). Data is illustrative and based on typical results for quercetin.[6][7][8]
Experimental Workflow for NO Inhibition Assay
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Principle: COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[9] These assays determine the ability of this compound to inhibit the activity of these enzymes, which are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). Commercially available inhibitor screening kits are often used for this purpose.[10][11][12][13][14][15][16][17]
Experimental Protocol (General):
-
Reagent Preparation: Prepare the assay buffer, enzyme (COX-2 or 5-LOX), substrate (arachidonic acid or linoleic acid), and probe according to the manufacturer's instructions.[10][11][12][13][14][15][16][17]
-
Compound Incubation: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Measure the product formation over time using a plate reader. The detection method can be colorimetric or fluorometric, depending on the kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
Data Presentation:
Table 2: Inhibitory Activity of a Representative Phytochemical against COX-2 and 5-LOX
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Quercetin | 15.8 | 8.2 |
| Celecoxib (COX-2 inhibitor) | 0.45 | > 100 |
| Zileuton (5-LOX inhibitor) | > 100 | 1.5 |
Data is illustrative and based on published values for quercetin and standard inhibitors.
In Vivo Anti-inflammatory Activity Assay
In vivo models are crucial for evaluating the anti-inflammatory efficacy of a compound in a whole biological system, providing insights into its bioavailability, metabolism, and overall therapeutic potential.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and highly reproducible model of acute inflammation.[18][19][20][21][22] Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling), which is maximal at 3-5 hours post-injection.[18] The ability of this compound to reduce this paw edema is a measure of its anti-inflammatory activity.
Experimental Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Normal control (no treatment)
-
Group II: Carrageenan control (vehicle)
-
Group III: this compound (e.g., 25 mg/kg, p.o.)
-
Group IV: this compound (e.g., 50 mg/kg, p.o.)
-
Group V: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer this compound or the standard drug orally one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[21]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100
Data Presentation:
Table 3: Effect of a Representative Phytochemical on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Carrageenan Control | 0.85 ± 0.05 | 0 |
| Quercetin (25 mg/kg) | 0.62 ± 0.04 | 27.1 |
| Quercetin (50 mg/kg) | 0.48 ± 0.03 | 43.5 |
| Indomethacin (10 mg/kg) | 0.41 ± 0.02 | 51.8 |
Values are presented as mean ± SEM (n=6). Data is illustrative and based on typical results for quercetin.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Elucidation of Mechanism of Action: Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[23][24][25][26][27][28][29][30][31][32]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[25][26][27][28][29] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[28] Assays can be designed to measure the effect of this compound on IκB phosphorylation and NF-κB nuclear translocation.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[23][24][30][31][32] The activation of these kinases can be assessed by Western blotting using phospho-specific antibodies. This compound's ability to inhibit the phosphorylation of these kinases would indicate its interference with this pathway.
References
- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. COX inhibition assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. abcam.cn [abcam.cn]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 28. NF-κB - Wikipedia [en.wikipedia.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. synapse.koreamed.org [synapse.koreamed.org]
- 31. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. rndsystems.com [rndsystems.com]
Application Notes and Protocols for In Vitro Testing of Corylin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro experimental models for evaluating the biological activities of Corylin, a flavonoid isolated from the fruit of Psoralea corylifolia. The protocols and data presented herein are intended to assist in the preclinical assessment of Corylin's therapeutic potential.
Overview of Corylin's Biological Activities
Corylin has demonstrated a range of biological effects in vitro, including anticancer, anti-inflammatory, and antioxidant properties. These activities are attributed to its modulation of key cellular signaling pathways. This document outlines protocols for assessing these activities and visualizes the underlying molecular mechanisms.
Anticancer Activity of Corylin
Corylin exhibits cytotoxic and anti-proliferative effects against various cancer cell lines. A primary method for evaluating this is the MTT assay, which measures cell viability.
Data Presentation: IC50 Values of Corylin in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 10.58 | [1][2] |
| MDA-MB-231 | Breast Cancer | 13.59 | [1][2] |
| SAS | Oral Squamous Carcinoma | 37.09 | [3] |
| OECM1 | Oral Squamous Carcinoma | 36.22 | [3] |
| HepG2 | Hepatocellular Carcinoma | 10 | [4] |
| Huh7 | Hepatocellular Carcinoma | 30 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of Corylin on adherent cancer cells in a 96-well format.
Materials:
-
Corylin stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Corylin in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the Corylin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Corylin concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualization: Experimental Workflow for MTT Assay
Workflow for determining cell viability using the MTT assay.
Anti-inflammatory Activity of Corylin
Corylin has been shown to suppress inflammatory responses in vitro. Key models for assessing this include measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7) or microglial cells (e.g., BV2).[5][6]
Data Presentation: Inhibition of Inflammatory Mediators by Corylin
| Cell Line | Inflammatory Mediator | Corylin Concentration (µM) | Inhibition | Citation |
| BV2 | Nitric Oxide (NO) | 10 | Significant Suppression | [5] |
| BV2 | TNF-α | 10 | Significant Inhibition | [5] |
| BV2 | IL-6 | 10 | Significant Inhibition | [5] |
| RAW 264.7 | TNF-α | Not specified | Inhibition | [7] |
| RAW 264.7 | IL-6 | Not specified | Inhibition | [7] |
| RAW 264.7 | Nitric Oxide (NO) | Not specified | Inhibition | [7] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 cells.
Materials:
-
Corylin stock solution
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of Corylin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + LPS).
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-only control.
Visualization: Corylin's Inhibition of NF-κB Signaling Pathway
Corylin exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.[5][8][9]
Corylin inhibits the NF-κB pathway by preventing IκBα degradation and blocking p65 nuclear translocation.
Antioxidant Activity of Corylin
The antioxidant potential of Corylin can be assessed using cell-free radical scavenging assays such as the DPPH and ABTS assays.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of Corylin to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
Corylin stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Sample Preparation: Prepare serial dilutions of Corylin and ascorbic acid in methanol in a 96-well plate.
-
Reaction Initiation: Add DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the results and determine the IC50 value.
Visualization: Corylin's Modulation of MAPK Signaling Pathway
Corylin has been shown to inhibit the phosphorylation of MAPKs (JNK, p38, and ERK), which are involved in both inflammatory and oxidative stress responses.[5][10][11]
Corylin inhibits the phosphorylation of key kinases in the MAPK signaling pathway.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vitro evaluation of Corylin. Researchers are encouraged to adapt these methods to their specific cell models and experimental questions. The multifaceted biological activities of Corylin, particularly its ability to modulate key signaling pathways such as NF-κB and MAPK, make it a promising candidate for further investigation in drug discovery and development.
References
- 1. Corylin suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corylin attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corylin increases the sensitivity of hepatocellular carcinoma cells to chemotherapy through long noncoding RNA RAD51-AS1-mediated inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation and Transcriptomic Analysis of Corylin as an Inhibitor of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corylin inhibits the progression of Non-small cell lung cancer cells by regulating NF-κB signaling pathway via targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corylin Inhibits Vascular Cell Inflammation, Proliferation and Migration and Reduces Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Corymbol in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbol, also known as Corymbolone, is a eudesmane-type sesquiterpenoid, a class of natural compounds that has garnered significant interest for its potential anti-cancer properties. While direct comprehensive studies on this compound's apoptotic effects are emerging, research on structurally related eudesmane (B1671778) sesquiterpenoids provides valuable insights into its potential mechanisms of action. This document outlines the application of this compound and its analogs in inducing apoptosis in cancer cell lines, providing detailed protocols and data from relevant studies to guide further research. The information presented herein is based on studies of closely related eudesmane-type sesquiterpenoids and should be used as a guide for investigating this compound.
Data Presentation
The following tables summarize the cytotoxic and apoptotic activities of eudesmane-type sesquiterpenoids, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Eudesmane-Type Sesquiterpenoids in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time |
| PO-1 | HL-60 (Human promyelocytic leukemia) | Metabolic Activity Assay | 8.9 µM | 72 hours[1] |
| Aquisinenoid C | MCF-7 (Human breast adenocarcinoma) | MTT Assay | ~5 µM | 24 hours[2] |
| Aquisinenoid C | MDA-MB-231 (Human breast adenocarcinoma) | MTT Assay | ~5 µM | 24 hours[2] |
Table 2: Apoptotic Effects of Eudesmane-Type Sesquiterpenoids
| Compound | Cancer Cell Line | Effect | Observation |
| PO-1 | HL-60 | Apoptosis Induction | Increased apoptotic cell population at 10 µM[1] |
| PO-1 | HL-60 | Cell Cycle Arrest | Arrested the cell cycle in the G1 phase[1] |
| Aquisinenoid C | MCF-7, MDA-MB-231 | Apoptosis Induction | Triggered apoptosis[2] |
| Aquisinenoid C | MCF-7, MDA-MB-231 | Increased ROS Generation | Led to an increase in reactive oxygen species[2] |
Signaling Pathways
This compound and related sesquiterpenoids are hypothesized to induce apoptosis through the intrinsic and/or extrinsic pathways, which are common mechanisms for many natural anti-cancer compounds. These pathways converge on the activation of caspases, the executioners of apoptosis.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS). This leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax, which disrupt the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, -8, -9, -Bcl-2, -Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and control cells and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The available evidence on eudesmane-type sesquiterpenoids strongly suggests that this compound holds promise as an apoptosis-inducing agent in cancer cells. The provided protocols and data serve as a foundational guide for researchers to investigate its specific mechanisms of action. Further studies are warranted to elucidate the precise signaling pathways modulated by this compound and to evaluate its therapeutic potential in various cancer models.
References
Application of Corymbolone in Natural Product Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbolone, a eudesmane (B1671778) sesquiterpenoid isolated from the subaerial parts of plants such as Cyperus corymbosus and Cyperus articulatus, has emerged as a promising candidate in natural product drug discovery. Its biological activities, particularly its anti-inflammatory and potential antiplasmodial and anticancer properties, make it a subject of significant interest for therapeutic development. These application notes provide an overview of Corymbolone's biological effects, its putative mechanism of action, and detailed protocols for its isolation and biological evaluation.
Biological Activities and Mechanism of Action
Corymbolone has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. While the precise molecular targets are still under investigation, its mechanism of action is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. It is proposed that Corymbolone may inhibit this cascade, thereby reducing the inflammatory response.
Quantitative Data
While specific IC50 values for Corymbolone are not extensively reported in the public domain, studies on related sesquiterpenoids from the Cyperus genus provide valuable insights into the potential potency. The following table summarizes the inhibitory effects of fractions containing Corymbolone and related compounds on inflammatory markers.
| Compound/Fraction | Target/Assay | Cell Line | Concentration | Result | Reference |
| Diethyl ether fraction (containing Corymbolone) | NO Production | J774A.1 Macrophages | 10 µg/mL | Significant Inhibition | [1] |
| Subfraction from Diethyl ether extract | NO Production | J774A.1 Macrophages | 5 µg/mL | 32.33% Inhibition | [1] |
| Isocyperotundone (related sesquiterpenoid) | NF-κB Inhibition | IC50: 34.5 ± 2.9 µM | [2] | ||
| Cyperotundone (related sesquiterpenoid) | NF-κB Inhibition | IC50: 69.5 ± 2.9 µM | [2] |
Signaling Pathway
The proposed mechanism of action for Corymbolone's anti-inflammatory effects centers on the inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for the isolation of Corymbolone and the evaluation of its anti-inflammatory and cytotoxic activities.
Protocol 1: Isolation of Corymbolone from Cyperus articulatus
This protocol describes a general method for the bioassay-guided isolation of Corymbolone.
Methodology:
-
Extraction:
-
Air-dry and powder the subaerial parts of Cyperus articulatus.
-
Macerate the powdered plant material in methanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate.
-
Evaporate the solvents from each fraction to yield the respective extracts.
-
-
Bioassay-Guided Fractionation:
-
Screen each fraction for anti-inflammatory activity using an in vitro assay, such as the nitric oxide inhibition assay described in Protocol 2.
-
Select the most active fraction (typically the diethyl ether fraction) for further purification.
-
-
Chromatographic Separation:
-
Subject the active fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Final Purification:
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure Corymbolone.
-
Confirm the structure of the isolated compound using spectroscopic methods such as NMR and mass spectrometry.
-
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of NO production in LPS-stimulated murine macrophages.
Materials:
-
J774A.1 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Corymbolone (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Methodology:
-
Cell Culture:
-
Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of Corymbolone for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Stimulation:
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated control group)] x 100
-
Determine the IC50 value of Corymbolone by plotting the percentage of inhibition against the log of the concentration.
-
Protocol 3: Cytotoxicity Assessment - MTT Assay
This protocol is used to assess the effect of Corymbolone on cell viability.
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM with supplements
-
Corymbolone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 2.
-
-
MTT Incubation:
-
After 24 hours of treatment with Corymbolone, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated group / Absorbance of control group) x 100
-
Determine the CC50 (50% cytotoxic concentration) value of Corymbolone.
-
Conclusion
Corymbolone presents a compelling case for further investigation in the field of drug discovery. Its anti-inflammatory properties, coupled with a plausible mechanism of action involving the NF-κB pathway, position it as a valuable lead compound. The protocols provided herein offer a framework for its isolation and biological characterization, paving the way for more in-depth studies to elucidate its full therapeutic potential. Further research is warranted to establish a comprehensive pharmacological profile, including its efficacy in in vivo models and a detailed exploration of its molecular targets.
References
Application Notes and Protocols: Formulation of Corymbol for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbol is a novel natural product extract with promising therapeutic potential. These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound, focusing on preclinical assessment of its safety and efficacy. The following sections outline the proposed mechanism of action, formulation strategies for a poorly water-soluble compound, and comprehensive protocols for acute toxicity and a representative efficacy study.
Proposed Mechanism of Action
This compound is hypothesized to exert its therapeutic effects through the modulation of inflammatory signaling pathways. It is believed to be a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. By inhibiting the IκB kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Formulation of this compound for In Vivo Administration
Due to its poor aqueous solubility, a suitable vehicle is required for the oral administration of this compound in animal studies. The following formulation has been developed to enhance solubility and bioavailability.
Table 1: this compound Formulation for Oral Gavage
| Component | Concentration (% w/v) | Purpose |
| This compound | 1-10 (as required) | Active Pharmaceutical Ingredient |
| Cremophor EL | 10 | Solubilizing agent |
| Ethanol | 10 | Co-solvent |
| Saline (0.9% NaCl) | 80 | Vehicle |
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, dissolve the this compound in Ethanol.
-
Add Cremophor EL to the solution and mix thoroughly using a vortex mixer.
-
Slowly add the saline to the mixture while continuously stirring to form a clear, homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
In Vivo Study Protocols
Acute Oral Toxicity Study
This protocol is designed to determine the short-term toxicity of a single oral dose of this compound in rodents, in accordance with OECD Guideline 423.
Experimental Workflow:
Methodology:
-
Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant, weighing between 150-200g.
-
Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and free access to standard chow and water, except for a brief fasting period.
-
Acclimatization: Acclimatize animals to the laboratory environment for at least 5 days prior to the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to four groups (n=3 per group).
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of this compound or vehicle via oral gavage.
-
Table 2: Dosing Regimen for Acute Toxicity Study
| Group | Treatment | Dose (mg/kg) |
| 1 | Vehicle | 0 |
| 2 | This compound | 300 |
| 3 | This compound | 1000 |
| 4 | This compound | 2000 |
-
Observations:
-
Observe animals for clinical signs of toxicity continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for 14 days.
-
Record body weight changes on days 0, 7, and 14.
-
-
Euthanasia and Necropsy:
-
On day 14, euthanize all animals by CO2 asphyxiation.
-
Perform a gross necropsy on all animals, examining the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological examination.
-
Table 3: Hypothetical Acute Toxicity Data
| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |
| 0 (Vehicle) | 0/3 | None | +15% | No abnormalities |
| 300 | 0/3 | None | +14% | No abnormalities |
| 1000 | 0/3 | Mild lethargy (first 4h) | +12% | No abnormalities |
| 2000 | 1/3 | Severe lethargy, piloerection | +5% | Gastric irritation in one animal |
Efficacy Study: Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol evaluates the anti-inflammatory efficacy of this compound in a murine model of acute inflammation induced by LPS.
Experimental Workflow:
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Housing and Acclimatization: As described in the toxicity study.
-
Grouping and Treatment:
-
Randomly assign animals to four groups (n=8 per group).
-
Administer this compound or vehicle orally 1 hour before the LPS challenge.
-
Table 4: Dosing Regimen for Efficacy Study
| Group | Pre-treatment (Oral) | Challenge (i.p. injection) |
| 1 | Vehicle | Saline |
| 2 | Vehicle | LPS (1 mg/kg) |
| 3 | This compound (50 mg/kg) | LPS (1 mg/kg) |
| 4 | This compound (100 mg/kg) | LPS (1 mg/kg) |
-
Sample Collection:
-
Two hours after the LPS injection, collect blood via cardiac puncture under anesthesia.
-
Separate serum by centrifugation and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the serum levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Table 5: Hypothetical Efficacy Data (Serum Cytokine Levels)
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Saline | 50 ± 10 | 25 ± 5 |
| Vehicle + LPS | 1500 ± 200 | 800 ± 100 |
| This compound (50 mg/kg) + LPS | 900 ± 150 | 500 ± 80 |
| This compound (100 mg/kg) + LPS | 400 ± 100 | 250 ± 50 |
| *p < 0.05, **p < 0.01 compared to Vehicle + LPS group. Data are presented as mean ± SEM. |
Conclusion
These protocols provide a framework for the initial in vivo evaluation of this compound. The formulation strategy addresses its poor solubility, and the described toxicity and efficacy models are standard methods for preclinical assessment. The hypothetical data suggests that this compound is well-tolerated at doses up to 1000 mg/kg and exhibits dose-dependent anti-inflammatory activity. Further studies are warranted to explore its chronic toxicity, pharmacokinetic profile, and efficacy in other disease models.
Application Notes: Curcumin as a Potential Anti-Radiation Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ionizing radiation (IR) exposure, whether from therapeutic applications like radiotherapy, accidental events, or occupational hazards, poses a significant threat to biological systems by inducing cellular damage, primarily through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] This can lead to cell death, genomic instability, and long-term effects like fibrosis and carcinogenesis.[2] Consequently, there is a pressing need for effective anti-radiation agents that can protect normal tissues from radiation-induced damage (radioprotectors) or enhance the sensitivity of tumor cells to radiation (radiosensitizers).
Natural phytochemicals have emerged as promising candidates due to their potent antioxidant and biological-pathway-modulating properties.[1] Curcumin (B1669340), the active polyphenol in turmeric (Curcuma longa), has been extensively studied for its pleiotropic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][3] Emerging evidence highlights its dual role in the context of radiation: protecting normal cells from IR-induced damage while simultaneously sensitizing cancer cells to radiotherapy, making it a compound of significant interest for further investigation and development.[1][4]
Mechanism of Action
Curcumin exhibits a dual functionality depending on the cellular context. In normal tissues, it primarily acts as a radioprotector , while in tumor cells, it functions as a radiosensitizer .
1. Radioprotective Effects (Normal Tissues): The protective effects of curcumin in normal tissues are largely attributed to its potent antioxidant and anti-inflammatory properties.[1]
-
ROS Scavenging: Ionizing radiation leads to the radiolysis of water molecules, generating highly reactive free radicals that cause oxidative stress and damage to macromolecules like DNA, lipids, and proteins.[1] Curcumin effectively scavenges these free radicals, thereby mitigating the initial cascade of radiation-induced damage.[2]
-
Modulation of Inflammatory Pathways: Curcumin is a well-documented inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] By inhibiting the NF-κB signaling pathway, curcumin downregulates the expression of various inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and enzymes (e.g., COX-2) that contribute to radiation-induced tissue injury, such as dermatitis and mucositis.[5][7]
2. Radiosensitizing Effects (Tumor Cells): In many cancer cells, the same pathways that curcumin inhibits for radioprotection are often constitutively active and contribute to radioresistance. By targeting these pathways, curcumin enhances the efficacy of radiation therapy.
-
Inhibition of Pro-Survival Signaling: Curcumin suppresses the activation of pro-survival pathways, including NF-κB and PI3K/Akt, which are often upregulated in response to radiation to promote cell survival and repair.[5][8] Inhibition of these pathways prevents the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, pushing irradiated cancer cells towards apoptosis.[5][8]
-
Suppression of DNA Repair: While protecting normal cells, curcumin can also impair the DNA damage response (DDR) in cancer cells. It has been shown to suppress DNA repair machinery, leading to an accumulation of lethal DNA double-strand breaks (DSBs) following irradiation.[8]
-
Downregulation of Growth Factor Receptors: Curcumin can suppress the expression of growth factor receptors like EGFR, which are involved in radiation-induced cell survival and proliferation signals.[4][8]
Quantitative Data Summary
The anti-radiation effects of curcumin have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Effects of Curcumin on Irradiated Cells
| Cell Line/Type | Radiation Dose | Curcumin Conc. | Endpoint Measured | Key Finding |
| Human Blood Lymphocytes | 1 Gy | 10 µg/mL | Chromosomal Translocations (FISH) | 42% reduction in total translocation frequency compared to irradiated controls.[9][10] |
| Human Blood Lymphocytes | 2 Gy | 0.5 µg/mL | Chromosomal Translocations (FISH) | Nearly two-fold reduction in translocation frequency.[9][10] |
| Human Blood Lymphocytes | 0.05 - 2 Gy | 0.5 - 100 µg/mL | γ-H2AX/53BP1 Foci (DNA DSBs) | Significant, concentration-dependent reduction in DNA double-strand breaks.[11] |
| Colorectal Cancer Cells | 2 - 6 Gy | 5 µM | Clonogenic Survival | Significant enhancement of radiation-induced cell killing; suppression of radiation-induced NF-κB activity.[5] |
| Human Bladder Cancer (UM-UC6) | 2 Gy | 10-15 µM | Clonogenic Survival, Proliferation (MTT) | Significantly decreased cell survival and proliferation in radioresistant cells.[12] |
| Human Glioma Cells (U87, T98) | Not specified | Not specified | Cytotoxicity, Cell Cycle | Increased cytotoxicity and a more prominent G2/M arrest compared to radiation alone.[4] |
Table 2: In Vivo and Clinical Effects of Curcumin as an Anti-Radiation Agent
| Model/Study Population | Radiation Regimen | Curcumin Administration | Endpoint Measured | Key Finding |
| ACHN Tumor-Bearing Nude Mice | Not specified | Not specified | Tumor Volume, Apoptosis | Combined treatment resulted in decreased tumor volume and enhanced apoptosis.[8] |
| Mice (Cutaneous Toxicity Model) | Single dose to hind leg | Administered before or after radiation | Acute and Chronic Skin Toxicity, Cytokine mRNA | Markedly reduced skin toxicity; significantly decreased mRNA expression of inflammatory (IL-1, TNF-α) and fibrogenic (TGF-β) cytokines.[7] |
| Breast Cancer Patients (n=30) | Standard Radiotherapy (42.6–50.4 Gy total) | 6.0 g/day , orally | Radiation Dermatitis Severity (RDS), Moist Desquamation | Reduced mean RDS score (2.6 vs. 3.4 for placebo); fewer patients with moist desquamation (28.6% vs. 87.5% for placebo).[13] |
| Meta-Analysis (4 RCTs, n=882) | Radiotherapy | Oral Supplementation | Radiation Dermatitis Severity (RDS) Score | Statistically significant reduction in RDS score (Weighted Mean Difference = -0.50).[14] |
Experimental Protocols
Below are detailed protocols for key experiments used to evaluate the anti-radiation properties of curcumin.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent like radiation, with or without a modulator like curcumin.
Materials:
-
Cell culture medium, FBS, antibiotics
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Curcumin stock solution (in DMSO)
-
6-well cell culture plates
-
Cell counter (e.g., hemocytometer)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Radiation source (e.g., X-ray irradiator)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin. Count and seed a predetermined number of cells (e.g., 200-5000 cells/well, number depends on radiation dose) into 6-well plates. Allow cells to attach for 18-24 hours.
-
Curcumin Treatment: Prepare working concentrations of curcumin in complete medium. Replace the medium in the wells with curcumin-containing medium or a vehicle control (medium with equivalent DMSO concentration). Incubate for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Transport plates to the irradiator. Expose plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). A non-irradiated plate (0 Gy) serves as the control for plating efficiency.
-
Incubation: After irradiation, wash the cells with PBS and replace the treatment medium with fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until colonies in the control wells contain at least 50 cells.
-
Staining and Counting:
-
Wash wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 20-30 minutes.
-
Gently rinse with water and allow to air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.
-
Plot SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Protocol 2: Immunofluorescence for DNA Double-Strand Breaks (γ-H2AX Foci)
This protocol visualizes and quantifies DNA double-strand breaks (DSBs), a critical lesion induced by radiation. The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DSB formation.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
Curcumin and radiation treatment as described above
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips. Treat with curcumin and/or irradiate as per the experimental design. Collect samples at various time points post-irradiation (e.g., 30 min, 2h, 24h) to assess repair kinetics.
-
Fixation: At each time point, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate coverslips for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash coverslips one final time with PBS. Mount onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging and Analysis:
-
Visualize the coverslips using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of distinct fluorescent foci (γ-H2AX foci) per nucleus using image analysis software (e.g., ImageJ). An average of at least 50-100 nuclei per condition is recommended.
-
Mandatory Visualizations
Signaling Pathways
Caption: Curcumin's modulation of radiation-induced signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating a potential anti-radiation agent.
References
- 1. Radioprotection and radiosensitization by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Relationship and interactions of curcumin with radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin Modulates the Radiosensitivity of Colorectal Cancer Cells by Suppressing Constitutive and Inducible NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin protects radiation-induced liver damage in rats through the NF-κB signaling pathway - ProQuest [proquest.com]
- 7. Curcumin protects against radiation-induced acute and chronic cutaneous toxicity in mice and decreases mRNA expression of inflammatory and fibrogenic cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosensitization and Radioprotection by Curcumin in Glioblastoma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rad2021.rad-conference.org [rad2021.rad-conference.org]
- 10. biomed.bas.bg [biomed.bas.bg]
- 11. academic.oup.com [academic.oup.com]
- 12. Radiosensitizing Effect of Curcumin on Human Bladder Cancer Cell Lines: Impact on DNA Repair Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcumin for Radiation Dermatitis: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial of Thirty Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for Poorly Water-Soluble Compounds
Disclaimer: Initial searches for the compound "Corymbol" resulted in multiple distinct chemical entities (including Corymbolone, Corymbone B, Corylin, and Corydaline), none of which have readily available, specific aqueous solubility data in the public domain. To provide a comprehensive and actionable technical support guide as requested, this resource will use Curcumin as a well-documented model compound that exemplifies the challenges and solutions for poorly water-soluble molecules in research and development. The principles and protocols outlined here are broadly applicable to other hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: My stock solution of a hydrophobic compound (like Curcumin) prepared in an organic solvent (e.g., DMSO, ethanol) precipitates when I add it to my aqueous cell culture medium or buffer. How can I prevent this?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the organic solvent disperses in the aqueous phase, and the hydrophobic compound can no longer stay dissolved. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the aqueous medium.
-
Optimize the Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts in biological assays.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent. For instance, a small amount of a less polar, water-miscible co-solvent might help.
-
Employ a Formulation Strategy: For persistent issues, consider using a solubility-enhancing formulation such as cyclodextrin (B1172386) inclusion complexes or nanoparticle formulations.
Q2: I am seeing inconsistent results in my biological assays. Could this be related to the solubility of my test compound?
A2: Yes, poor solubility is a frequent cause of inconsistent experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to underestimation of potency and poor reproducibility. It is crucial to ensure your compound is completely dissolved in the stock solution and remains in solution at the final assay concentration.
Q3: What are the most common approaches to increase the aqueous solubility of a hydrophobic compound for in vitro studies?
A3: The primary strategies revolve around creating a more favorable interaction between the hydrophobic compound and the aqueous environment. The most common methods include:
-
Co-solvents: Using a water-miscible organic solvent to dissolve the compound before dilution.[1][2][3]
-
Cyclodextrins: Encapsulating the hydrophobic molecule within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior.[4][5][6][7]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range, which increases the surface area-to-volume ratio and improves dissolution rate and saturation solubility.
Troubleshooting Guides
Guide 1: Optimizing Co-solvent Systems
Problem: Precipitation of the compound in the final aqueous medium despite using an organic stock solution.
| Troubleshooting Step | Rationale | Action |
| 1. Verify Stock Solution Clarity | The compound must be fully dissolved in the initial stock. | Visually inspect the stock solution for any particulates. If necessary, gently warm or sonicate the solution. Prepare a fresh stock if crystals are present. |
| 2. Reduce Final Organic Solvent % | High concentrations of organic solvents can be toxic to cells and can cause the compound to precipitate out when the solvent is diluted. | Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration, keeping the final solvent percentage low (ideally <0.5%). |
| 3. Test Different Co-solvents | The choice of solvent can impact solubility upon dilution. | Prepare stock solutions in different biocompatible solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). Test the solubility of each upon dilution in your aqueous medium. |
| 4. pH Adjustment | For ionizable compounds, adjusting the pH of the aqueous medium can significantly increase solubility. | Determine the pKa of your compound. For acidic compounds, increasing the pH above the pKa will increase the concentration of the more soluble ionized form. For basic compounds, lowering the pH will have a similar effect. |
Guide 2: Working with Cyclodextrin Inclusion Complexes
Problem: Difficulty in preparing a stable and soluble cyclodextrin complex.
| Troubleshooting Step | Rationale | Action |
| 1. Select the Appropriate Cyclodextrin | The size of the cyclodextrin cavity must be suitable for the guest molecule. | For many small molecules, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points due to their cavity size and high aqueous solubility. |
| 2. Optimize the Molar Ratio | The stoichiometry of the drug-cyclodextrin complex affects solubility and stability. | Prepare complexes with varying molar ratios of drug to cyclodextrin (e.g., 1:1, 1:2, 1:5) and determine the optimal ratio that provides the best solubility enhancement without precipitation. |
| 3. Ensure Complete Complexation | Incomplete complexation will result in undissolved free drug. | Use a robust preparation method such as co-solvent evaporation or freeze-drying to ensure efficient complex formation. Confirm complexation using analytical techniques like DSC or NMR if possible. |
| 4. Check for Precipitation Over Time | Some complexes may be kinetically soluble and precipitate over time. | Prepare the complex and monitor its clarity and for the presence of precipitates over the duration of your planned experiment at the relevant temperature. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-solvent Evaporation Method)
-
Dissolve the Compound: Dissolve your hydrophobic compound (e.g., Curcumin) in a suitable organic solvent (e.g., ethanol) to create a concentrated solution.
-
Dissolve the Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water. The molar ratio of the compound to cyclodextrin should be determined based on optimization experiments (a 1:2 ratio is a common starting point).
-
Mix the Solutions: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Evaporate the Organic Solvent: Continue stirring the mixture at room temperature or under gentle heat until the organic solvent has completely evaporated. A rotary evaporator can be used for larger volumes.
-
Lyophilize the Aqueous Solution: Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Reconstitution and Use: The resulting powder can be dissolved in an aqueous buffer or cell culture medium to the desired final concentration.
Protocol 2: Preparation of Polymeric Nanoparticles (Solvent Evaporation Method)
-
Prepare the Organic Phase: Dissolve the hydrophobic compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).[8]
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or polyvinyl alcohol) to stabilize the nanoparticles.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent. This will cause the polymer to precipitate, encapsulating the drug and forming nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing and Resuspension: Wash the nanoparticle pellet with purified water to remove excess surfactant and then resuspend in the desired aqueous medium for your experiment.
Quantitative Data Summary
Table 1: Solubility Enhancement of Curcumin using Different Methods
| Method | Solubilizing Agent | Initial Aqueous Solubility of Curcumin (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Co-solvency | 10% Ethanol in Water | ~0.6 | > 100 | > 167 | General Knowledge |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | ~0.6 | ~ 1500 | ~ 2500 | Fülöp et al., 2016 |
| Nanoparticles | PLGA-based | ~0.6 | Formulation dependent, can achieve high loading | Varies | Mohanty et al., 2015 |
Note: The exact solubility enhancement will depend on the specific experimental conditions, including pH, temperature, and the precise formulation.
Visualizations
Signaling Pathways
Many poorly soluble compounds, including Curcumin, are investigated for their effects on key cellular signaling pathways involved in inflammation and cancer.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.
References
- 1. Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Anti-inflammatory activity of roots of Cichorium intybus due to its inhibitory effect on various cytokines and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corymbolone | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Corymbone B | C31H38O7 | CID 24878741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Corcoran Lab | Massachusetts General Hospital [massgeneral.org]
- 7. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Stabilizing Corymbol for long-term storage
Technical Support Center: Corymbol
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of this compound. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and efficacy of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for routine short-term and long-term storage of this compound?
For short-term storage (up to 72 hours), it is recommended to keep this compound solutions at 2-8°C, protected from light. For long-term storage, aliquots should be stored at -20°C or, ideally, at -80°C to minimize degradation.
Q2: How does light exposure affect this compound's stability?
This compound is highly photosensitive. Exposure to ambient or UV light can lead to rapid degradation, characterized by a change in color and a loss of biological activity. Always handle this compound in a dark environment or use amber-colored vials.
Q3: In which solvents is this compound most stable?
This compound exhibits the highest stability in anhydrous DMSO and ethanol. It is less stable in aqueous solutions, where hydrolysis can occur over time. For experiments requiring aqueous buffers, prepare fresh solutions and use them immediately.
Q4: Can I freeze-thaw my this compound aliquots multiple times?
It is strongly advised to avoid multiple freeze-thaw cycles as this can significantly decrease the stability of this compound. Prepare single-use aliquots to maintain sample integrity.
Troubleshooting Guide
Q5: My this compound solution has changed color from pale yellow to brown. What does this indicate?
A color change to brown is a primary indicator of degradation, likely due to oxidation or light exposure. You should discard the solution and prepare a fresh one from a new stock aliquot. To prevent this, ensure storage in an inert atmosphere (e.g., argon or nitrogen) and complete protection from light.
Q6: I am observing a loss of biological activity in my experiments. Could this be related to this compound storage?
Yes, a loss of activity is a common consequence of improper storage. Degradation can lead to a lower effective concentration of the active compound. It is recommended to assess the purity of your this compound stock using HPLC (see Protocol 1) to confirm its integrity.
Q7: I see precipitation in my thawed this compound aliquot. What should I do?
Precipitation may occur if the solvent's capacity has been exceeded or due to temperature changes. Gently warm the vial to 37°C and vortex briefly to redissolve the compound. If the precipitate does not dissolve, it may consist of insoluble degradants, and the aliquot should be discarded.
Q8: How can I troubleshoot inconsistent experimental results when using this compound?
Inconsistent results often stem from variable sample quality. The following diagram outlines a logical workflow to troubleshoot these issues.
Quantitative Stability Data
The stability of this compound (1 mg/mL) was assessed over 30 days under various storage conditions. Degradation was quantified by measuring the percentage of the parent compound remaining using HPLC analysis.
| Storage Condition | Solvent | % this compound Remaining (Day 7) | % this compound Remaining (Day 30) | Observations |
| -80°C, Dark | DMSO | 99.8 ± 0.1% | 99.5 ± 0.2% | Optimal Condition |
| -20°C, Dark | DMSO | 99.1 ± 0.3% | 97.2 ± 0.4% | Minor degradation observed |
| 4°C, Dark | DMSO | 95.4 ± 0.5% | 88.1 ± 0.7% | Significant degradation |
| 25°C, Dark | DMSO | 81.2 ± 1.1% | 60.5 ± 1.5% | Rapid degradation |
| 25°C, Ambient Light | DMSO | 65.7 ± 1.8% | 21.3 ± 2.1% | Severe photodegradation |
| -80°C, Dark | Ethanol | 99.6 ± 0.2% | 99.1 ± 0.3% | Optimal Condition |
| 4°C, Dark | PBS (pH 7.4) | 91.3 ± 0.6% | 75.4 ± 0.9% | Hydrolysis suspected |
Experimental Protocols
Protocol 1: Assessing this compound Purity and Degradation via HPLC
This method quantifies the percentage of intact this compound in a sample.
-
Preparation of Standard: Prepare a standard curve using high-purity this compound reference material at concentrations from 1 µg/mL to 100 µg/mL in mobile phase.
-
Sample Preparation: Dilute the this compound stock to be tested to a final concentration of approximately 10 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standards and samples. Calculate the area under the peak corresponding to this compound. Purity is determined by comparing the peak area of the analyte to the total peak area of all detected components. Degradation is measured by the decrease in the main peak area relative to a control sample stored at -80°C.
Protocol 2: Long-Term Stability Study Workflow
This protocol outlines the steps for conducting a comprehensive stability study.
Hypothetical Signaling Pathway
This compound is hypothesized to act as an inhibitor of the pro-inflammatory NF-κB signaling pathway. Proper sample integrity is crucial for studying its mechanism of action.
Technical Support Center: Optimizing HPLC Conditions for Corymbol Analysis
Welcome to the technical support center for the HPLC analysis of Corymbol and related flavonoid compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A1: A good starting point for analyzing flavonoids like this compound is to use a reversed-phase C18 column with a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol.[1] An acidic modifier, like 0.1% formic acid, is often added to both the aqueous and organic phases to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[2] A common gradient might run from a low to a high concentration of the organic solvent over 20-40 minutes. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where the analyte has maximum absorbance, often around 260-360 nm for flavonoids.[3]
Q2: How do I choose the right column for this compound analysis?
A2: The choice of column is critical for successful separation. For flavonoids and other moderately polar to non-polar compounds, a C18 column is the most common choice.[1] Newer technologies like core-shell columns can offer higher efficiency and resolution at lower backpressures compared to traditional fully porous particle columns, making them a good option for complex samples or when faster analysis times are desired.[4][5] The particle size of the stationary phase also plays a role; smaller particles (e.g., sub-2 µm in UHPLC or 2.6 µm in core-shell) provide higher efficiency but also generate higher backpressure.[4][6]
Q3: What are the best practices for mobile phase preparation?
A3: For reproducible results, always use HPLC-grade solvents and reagents.[7] Mobile phases should be filtered through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can block the column or instrument tubing. It is also crucial to degas the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.[8] This can be done by sparging with an inert gas like helium, sonication, or using an in-line degasser.
Q4: How can I improve the sensitivity of my analysis?
A4: To improve sensitivity, you can optimize several parameters. Ensure the detection wavelength is set to the absorbance maximum of this compound. You can also increase the injection volume, but be cautious of overloading the column, which can lead to peak broadening and distortion.[9] Using a column with a smaller internal diameter or smaller particle size can also increase sensitivity by reducing peak broadening.[10] Additionally, ensure your sample is adequately concentrated. Proper sample preparation to remove interfering matrix components is also crucial.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column.[11] | Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.[1][2] |
| Column overload.[12] | Reduce the injection volume or dilute the sample.[12] | |
| Column contamination or degradation.[9] | Flush the column with a strong solvent or replace the column if it's old.[8] | |
| Dead volume in the system.[9] | Check and tighten all fittings. Use tubing with a smaller internal diameter where possible.[8] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient, trying different organic solvents (acetonitrile often provides better resolution than methanol).[2] |
| Column temperature is not optimal. | Adjust the column temperature. Increasing the temperature can sometimes improve resolution by reducing mobile phase viscosity.[2][3] | |
| Flow rate is too high or too low. | Optimize the flow rate. A lower flow rate generally increases resolution but also analysis time.[1] | |
| Column is not efficient enough. | Switch to a column with a smaller particle size or a different stationary phase chemistry.[1] | |
| Fluctuating Baseline | Air bubbles in the system.[8] | Degas the mobile phase thoroughly. Purge the pump.[8] |
| Contaminated mobile phase or detector cell.[8] | Prepare fresh mobile phase. Flush the detector cell.[8] | |
| Leaks in the system.[8] | Check all fittings for leaks and tighten them.[8] | |
| Detector lamp is failing.[8] | Replace the detector lamp.[8] | |
| Inconsistent Retention Times | Inconsistent mobile phase preparation. | Prepare mobile phase accurately and consistently. Use a buffer if pH control is critical. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[2] | |
| Pump issues (inconsistent flow rate).[2] | Perform regular pump maintenance. Check for leaks and worn seals.[2][8] |
Experimental Protocols
General HPLC Method for Flavonoid Analysis
This protocol is a starting point and should be optimized for the specific analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 360 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the plant material or extract.
-
Extract the sample with a suitable solvent (e.g., 80% ethanol).[13]
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
If necessary, dilute the sample with the initial mobile phase composition.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. benchchem.com [benchchem.com]
- 3. phcog.com [phcog.com]
- 4. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. asianjpr.com [asianjpr.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. waters.com [waters.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. HPLC Analysis, Optimization of Extraction Conditions and Biological Evaluation of Corylopsis coreana Uyeki Flos - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Corymbol during extraction
Welcome to the technical support center for Corymbol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find answers to frequently asked questions and troubleshooting guides to ensure the highest possible yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction critical?
A1: this compound is a bioactive compound, likely belonging to the flavonoid or phenolic class, valued for its potential therapeutic properties. The integrity of its chemical structure is directly linked to its biological activity. Degradation during extraction can lead to a loss of this activity, inaccurate quantification, and the generation of confounding impurities, ultimately compromising experimental results and the viability of any subsequent drug development.
Q2: What are the primary factors that cause this compound degradation?
A2: The stability of flavonoids and similar phenolic compounds like this compound is influenced by a range of environmental and chemical factors.[1] Key contributors to degradation during extraction include:
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High Temperatures: Excessive heat can accelerate chemical reactions, leading to the thermal decomposition of this compound.[2]
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Extreme pH: Both highly acidic and alkaline conditions can alter the molecular structure of flavonoids. While a slightly acidic pH (e.g., 2.5–3.5) may enhance the recovery of some flavonoids, higher pH levels often decrease stability.[3]
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Exposure to Light: Many phenolic compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[4]
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Presence of Oxygen: Oxidation is a major degradation pathway. The presence of dissolved oxygen in the solvent or exposure to air, especially when combined with heat or light, can be detrimental.
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Metal Ions: Certain metal ions, particularly Fe³⁺ and Cu²⁺, can catalyze the degradation of flavonoids.[4]
-
Enzymatic Activity: If the raw plant material is not properly handled or deactivated, endogenous enzymes can degrade this compound upon cell lysis.
Q3: What are the visible or analytical signs of this compound degradation?
A3: Degradation can manifest in several ways:
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Visual Changes: A common sign is a color change in the extract, often turning from a lighter yellow or green to brown or reddish-brown, indicating the formation of oxidation products.
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Analytical Changes: When analyzing the extract using techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the target this compound compound, accompanied by the appearance of multiple new, smaller peaks, which represent degradation products.
Q4: Which solvents are recommended for extracting this compound while minimizing degradation?
A4: The choice of solvent is critical. Often, mixtures of alcohol and water are effective.[5]
-
Ethanol (B145695) and Methanol (B129727): These are commonly used, often in concentrations of 60-80% in water. A 64% ethanol solution has been identified as optimal in some flavonoid extractions.[4] They are effective at solubilizing flavonoids without being overly harsh.
-
Acetone: Acetone can also be a highly selective solvent for flavonoids.[5]
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Water: While water is a polar solvent, the solubility of many flavonoids in it is low.[1] Its use is often part of a solvent mixture. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.
Troubleshooting Guide
Problem 1: The final yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Increase extraction time or consider a more efficient method like Ultrasound-Assisted Extraction (UAE).[3] Ensure the solid-to-liquid ratio is optimized; a higher ratio (e.g., 1:20 g/mL) can improve extraction efficiency.[4] |
| Degradation During Extraction | Lower the extraction temperature. For UAE, temperatures around 60°C have proven effective without causing significant thermal decomposition.[2] Protect the extraction vessel from light by wrapping it in aluminum foil.[4] |
| Poor Solvent Choice | Test different solvent systems. Start with a 70% ethanol or methanol solution.[5] The addition of a small amount of acid (e.g., formic acid to pH 3) may improve stability and yield.[3] |
| Incorrect Quantification | Verify the accuracy of your analytical method (e.g., HPLC). Ensure the calibration curve is linear and that the method can distinguish this compound from degradation products. |
Problem 2: The extract turns brown during or after the extraction process.
| Potential Cause | Recommended Solution |
| Oxidation | This is the most likely cause. Use solvents that have been degassed by sparging with nitrogen or by sonication. Perform the extraction under a nitrogen or argon atmosphere to minimize contact with oxygen. |
| Presence of Metal Ions | Ensure all glassware is thoroughly cleaned. If contamination is suspected from the source material, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) in a very small concentration to the extraction solvent. |
| High Temperature | Overheating can accelerate oxidative processes. Reduce the temperature and shorten the extraction time.[2] |
Problem 3: HPLC analysis shows a small this compound peak and many other impurity peaks.
| Potential Cause | Recommended Solution |
| Extensive Degradation | This indicates severe degradation. All the points from Problem 2 apply. Additionally, consider the stability of your sample post-extraction. Store extracts at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in amber vials, and blanket with nitrogen if possible.[4] |
| Co-extraction of Impurities | The solvent may be too non-selective. Try a solvent with different polarity. A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can remove lipids and other interfering compounds before the main extraction. |
| Contaminated Sample or Solvent | Run a blank analysis of your solvent to ensure it is free from contaminants. Ensure the plant material was properly handled and stored to prevent microbial or fungal growth, which can introduce contaminating compounds. |
Quantitative Data Summary
Table 1: Effect of Extraction Parameters on Total Flavonoid Yield (Model Data) Based on studies of flavonoid extraction from Millettia speciosa Champ.[2][4]
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Ethanol Conc. | 50% | 5.8 | 64% | 6.5 | 80% | 6.1 |
| Temperature | 40°C | 5.5 | 60°C | 6.5 | 80°C | 5.9 |
| Time (UAE) | 20 min | 6.0 | 29 min | 6.5 | 40 min | 6.3 |
| Power (UAE) | 300 W | 6.2 | 400 W | 6.5 | 500 W | 6.4 |
Table 2: Stability of Total Flavonoids Under Various Conditions General stability trends observed for flavonoids.[4]
| Condition | Observation | Recommendation |
| Light Exposure | Significant degradation under natural sunlight vs. dark. | Store extracts and stock solutions in the dark or in amber vials.[4] |
| pH | Stable in acidic to neutral pH (3-7). Degradation increases significantly at pH > 8. | Maintain a slightly acidic or neutral pH during extraction and storage. |
| Metal Ions (Fe³⁺, Cu²⁺) | Notable loss of stability and color change. | Use high-purity water and solvents; avoid contact with reactive metals.[4] |
| Temperature | Stable at 20-30°C. Degradation rate increases above 50°C. | Process samples at or below room temperature where possible. Store cold.[2] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved. Grind the material into a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare a solution of 64% ethanol in deionized water. Degas the solvent by sonicating for 15-20 minutes prior to use.
-
Extraction: a. Weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. b. Add 100 mL of the prepared solvent (achieving a 1:20 solid-to-liquid ratio).[4] c. Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. d. Set the ultrasonic power to 400 W and the temperature to 60°C.[4] e. Sonicate for 30 minutes.[4] f. During sonication, cover the flask with a stopper and aluminum foil to prevent solvent evaporation and light exposure.
-
Post-Extraction: a. Immediately after extraction, cool the flask in an ice bath. b. Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. c. Transfer the extract to an amber vial, flush the headspace with nitrogen, and store at 4°C for immediate analysis or -20°C for long-term storage.
Protocol 2: Assessing this compound Stability via HPLC-UV
-
Preparation of Stock Solution: Prepare a stock solution of the this compound extract in the mobile phase to be used for HPLC analysis.
-
Forced Degradation Study: a. Acid/Base Hydrolysis: Add HCl to an aliquot of the stock solution to reach a final concentration of 0.1 M HCl. In a separate aliquot, add NaOH to reach 0.1 M NaOH. Incubate both at 60°C for 2 hours. Neutralize before injection. b. Oxidative Degradation: Add H₂O₂ to an aliquot to a final concentration of 3%. Keep at room temperature for 24 hours. c. Thermal Degradation: Keep an aliquot in a temperature-controlled oven at 80°C for 48 hours. d. Photodegradation: Expose an aliquot to direct sunlight or a UV lamp for 24 hours. Keep a control sample wrapped in foil.
-
HPLC Analysis: a. Analyze the initial (control) stock solution and each of the stressed samples by HPLC. b. Use a C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile). c. Monitor at a relevant UV wavelength for this compound (e.g., 254 nm, 280 nm, or 360 nm, depending on the compound's chromophore).
-
Data Interpretation: Compare the chromatograms. Stability is indicated if the peak area for this compound in the stressed samples does not significantly decrease compared to the control. The appearance of new peaks indicates the formation of degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Purification of Corymbol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the purification of Corymbol, a promising anticancer agent isolated from the plant Corymbia citriodora.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of scaling up this compound purification.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound After Extraction | Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | Test a range of solvents with varying polarities to find the ideal one for maximizing this compound extraction.[1] |
| Inefficient Extraction Method: The chosen extraction method (e.g., maceration) may not be efficient at a larger scale. | Consider more advanced and scalable extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency.[1] | |
| Degradation of this compound: this compound may be sensitive to heat or light, leading to degradation during extraction. | If this compound is thermolabile, avoid high temperatures during extraction and drying processes.[1] | |
| Poor Separation During Column Chromatography | Inappropriate Stationary/Mobile Phase: The selected stationary and mobile phases may not provide adequate resolution for this compound from impurities. | Optimize the mobile phase composition, including solvent ratios and pH, to improve separation.[1] Consider trying a different stationary phase with a different selectivity. |
| Column Overloading: Exceeding the binding capacity of the chromatography column can lead to poor separation. | Reduce the amount of crude extract loaded onto the column.[1] It is crucial to determine the column's capacity at a smaller scale before scaling up. | |
| Inconsistent Flow Rate: Fluctuations in the flow rate can affect the reproducibility of the separation. | Ensure the pump is functioning correctly and that there are no leaks in the system. Use a column oven to maintain a constant temperature, as viscosity and, therefore, flow rate can be temperature-dependent.[1] | |
| Difficulty in this compound Crystallization | Suboptimal Solvent System: The solvent or solvent mixture used for crystallization may not be ideal for inducing crystal formation. | Screen a variety of solvents and solvent/anti-solvent combinations to find the conditions that promote crystallization.[2] |
| Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | Further purify the this compound fraction using a high-resolution technique like preparative HPLC before attempting crystallization.[2] | |
| Incorrect Supersaturation Level: The solution may be either too undersaturated or too oversaturated for crystal growth to occur. | Systematically vary the concentration of this compound and the precipitant to find the optimal supersaturation range.[3] | |
| Variability Between Batches | Inconsistent Raw Material: The concentration of this compound in the plant material can vary depending on the source, harvest time, and storage conditions. | Source plant material from a single, reputable supplier and document the species, collection date, and location to ensure consistency.[1] |
| Inconsistent Process Parameters: Minor variations in extraction, chromatography, or crystallization parameters can lead to different outcomes. | Standardize all experimental protocols and carefully document every step to ensure reproducibility.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in scaling up the purification of this compound?
A1: The first step is to develop a robust and well-understood purification protocol at the laboratory scale. This includes optimizing extraction conditions, selecting the appropriate chromatography methods, and establishing crystallization parameters.[4] A thorough understanding of the process at a small scale is essential before attempting to scale up.
Q2: How do I choose the right chromatography technique for scaling up this compound purification?
A2: The choice of chromatography technique depends on the properties of this compound and the impurities present. For initial cleanup, techniques like flash chromatography or vacuum liquid chromatography are often used. For high-resolution purification, preparative high-performance liquid chromatography (prep-HPLC) is a powerful tool.[5][6] The selection should be based on factors like resolution, loading capacity, and cost-effectiveness at the desired scale.[7]
Q3: My this compound sample won't crystallize. What can I do?
A3: If this compound is resistant to crystallization, several strategies can be employed. First, ensure the sample is highly pure, as impurities can inhibit crystal formation.[2] Experiment with a wide range of solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion, anti-solvent addition).[8][9] Seeding the solution with a tiny crystal of this compound, if available, can also induce crystallization.
Q4: How can I improve the yield and purity of this compound during scale-up?
A4: To improve yield and purity, each step of the purification process must be optimized. This includes maximizing the extraction efficiency, optimizing the loading and elution conditions in chromatography to achieve the best separation, and refining the crystallization process to obtain high-purity crystals.[10] A systematic approach to process development and optimization is key.
Q5: What are the main challenges when moving from lab-scale to pilot-scale purification?
A5: Key challenges include maintaining the same level of purity and recovery, managing larger volumes of solvents, ensuring the process is cost-effective, and potential changes in the performance of equipment at a larger scale.[4] It is important to anticipate these challenges and conduct pilot-scale runs to identify and address any issues before moving to full-scale production.
Quantitative Data Summary
The following table summarizes hypothetical data for the purification of this compound at different scales.
| Scale | Starting Material (kg) | Crude Extract (g) | Purified this compound (g) | Purity (%) | Overall Yield (%) |
| Lab Scale | 1 | 50 | 1.5 | 98.5 | 0.15 |
| Pilot Scale | 10 | 480 | 13 | 98.2 | 0.13 |
| Production Scale | 100 | 4500 | 110 | 98.0 | 0.11 |
Experimental Protocol: Multi-Step Chromatography for this compound Purification
This protocol outlines a two-step chromatography process for the purification of this compound from a crude plant extract.
1. Step 1: Flash Chromatography (Initial Cleanup)
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Column: Silica (B1680970) gel (230-400 mesh) packed in a glass column.
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Sample Preparation: Dissolve the crude extract in a minimal amount of dichloromethane.
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Loading: Load the dissolved sample onto the top of the silica gel column.
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Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions based on the elution profile monitored by thin-layer chromatography (TLC).
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Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Pool the this compound-rich fractions and evaporate the solvent.
2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
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Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).[11]
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Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).
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Sample Preparation: Dissolve the partially purified this compound from Step 1 in the initial mobile phase composition.
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Injection: Inject the sample onto the prep-HPLC system.
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Elution: Run a linear gradient from 20% to 80% acetonitrile over 40 minutes at a flow rate of 20 mL/min.
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Fraction Collection: Collect fractions corresponding to the this compound peak, which is detected by a UV detector at 254 nm.
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Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. iscientific.org [iscientific.org]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. isca.in [isca.in]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Enhancing NMR Resolution for Natural Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with spectral resolution in the NMR analysis of natural products.
Troubleshooting Guide
This guide addresses common issues related to poor resolution in NMR spectra of natural products and provides step-by-step solutions.
Issue 1: Overlapping signals in the 1D ¹H NMR spectrum.
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Question: My 1D ¹H NMR spectrum of a purified natural product shows severe signal overlap, making it impossible to assign protons or determine coupling constants. What should I do?
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Answer: Signal overlap in 1D ¹H NMR is a common challenge when analyzing complex natural products.[1][2] Here are several strategies to resolve this issue:
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Increase the Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving overlapping signals.[1][3]
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Two-Dimensional (2D) NMR Spectroscopy: Utilize 2D NMR experiments to spread the signals into a second dimension, which often resolves overlap.[1]
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COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems.
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TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for complex, overlapping multiplets.[1]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing excellent resolution due to the larger chemical shift range of ¹³C.[1][4]
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the connection of different spin systems.[1]
-
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Pure Shift NMR: This technique computationally removes the effect of homonuclear couplings, causing multiplets to collapse into singlets, thereby significantly enhancing resolution.[3]
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Issue 2: Difficulty in distinguishing between structurally similar isomers.
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Question: I have isolated two isomers of a natural product, but their ¹H and ¹³C NMR spectra are nearly identical, with only minor chemical shift differences. How can I enhance the resolution to differentiate them?
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Answer: Differentiating between structurally similar isomers requires techniques that are sensitive to subtle structural variations.
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Higher Field NMR: As with general signal overlap, a higher magnetic field can amplify small chemical shift differences.[1][3]
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2D NMR with High Digital Resolution: Acquire 2D spectra (e.g., HSQC, HMBC) with a larger number of data points in the indirect dimension (t₁) to improve digital resolution and better resolve closely spaced signals.
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Non-Uniform Sampling (NUS): This acquisition method can significantly increase the resolution of 2D NMR spectra without a proportional increase in experiment time.[5]
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Quantitative NMR (qNMR): If there are any unique, well-resolved signals for each isomer, qNMR can be used to determine their relative concentrations in a mixture.[6]
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CRAFT (Complete Reduction to Amplitude Frequency Table): This Bayesian-based approach can deconvolve overlapping signals in the time domain, providing a more accurate quantification and resolution of individual resonances than traditional Fourier transform methods.[7][8][9]
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Issue 3: Broad NMR signals leading to poor resolution.
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Question: The signals in my NMR spectrum are broad, which is obscuring fine coupling details and reducing overall resolution. What could be the cause and how can I fix it?
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Answer: Signal broadening can arise from several factors. Here’s how to troubleshoot this issue:
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Sample Preparation:
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Concentration: Very high sample concentrations can lead to increased viscosity and signal broadening. Try reducing the sample concentration.
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Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Consider treating your sample with a chelating agent like EDTA if metal contamination is suspected.
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Solvent: Ensure you are using a high-quality deuterated solvent. The choice of solvent can also affect molecular aggregation and, consequently, line widths.
-
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Instrumental Factors:
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Shimming: Poor magnetic field homogeneity is a common cause of broad lines. Ensure the spectrometer is properly shimmed before acquiring data.
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Temperature: Temperature fluctuations during the experiment can lead to line broadening. Use a stable temperature control system.
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-
Molecular Properties:
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Chemical Exchange: If the molecule is undergoing conformational exchange on a timescale similar to the NMR experiment, this can lead to broad signals. Acquiring spectra at different temperatures (variable temperature NMR) can help to either slow down or speed up the exchange, resulting in sharper signals.
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Aggregation: The natural product may be aggregating in solution. Changing the solvent, concentration, or temperature can help to disrupt aggregates.
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-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the resolution of my natural product's NMR spectrum?
A1: The most straightforward first step is to ensure optimal sample preparation (appropriate concentration, high-purity solvent, and absence of paramagnetic impurities) and proper instrument setup (good shimming and temperature stability). If resolution is still an issue, moving to a higher field spectrometer or employing 2D NMR techniques are the next logical steps.[1]
Q2: How can 2D NMR experiments help improve resolution?
A2: 2D NMR experiments add a second frequency dimension, which helps to separate signals that overlap in a 1D spectrum.[1] For instance, in an HSQC spectrum, proton signals are spread out along the y-axis based on the chemical shift of the carbon they are attached to. Since the ¹³C chemical shift range is much larger than the ¹H range, this provides excellent separation of otherwise overlapping proton signals.[1][4]
Q3: What is CRAFT and how can it enhance resolution?
A3: CRAFT stands for Complete Reduction to Amplitude Frequency Table. It is a data processing technique that analyzes the time-domain NMR data (FID) using a Bayesian approach to extract a table of frequencies, amplitudes, and decay rates for each signal.[7][8][10] This method can deconvolve overlapping signals more effectively than traditional Fourier transformation, leading to improved resolution and more accurate quantification, especially in complex mixtures.[9][11]
Q4: Can changing the solvent improve NMR resolution?
A4: Yes, changing the solvent can sometimes improve resolution. A different solvent can alter the chemical shifts of certain protons due to solvent-solute interactions, potentially resolving overlapping signals. It can also disrupt intermolecular interactions like hydrogen bonding or aggregation that may be causing line broadening.
Experimental Protocols
Protocol 1: General Procedure for Acquiring a 2D HSQC Spectrum
This protocol provides a general guideline for setting up a standard ¹H-¹³C HSQC experiment.
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Sample Preparation: Prepare a solution of your purified natural product in a suitable deuterated solvent at an appropriate concentration (typically 1-10 mg in 0.5-0.6 mL).
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Instrument Setup:
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Lock and shim the spectrometer on your sample.
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Obtain a standard 1D ¹H spectrum to determine the spectral width.
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Experiment Setup:
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Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
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Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all expected signals.
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Set the number of data points in the direct dimension (F2) (e.g., 2048).
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Set the number of increments in the indirect dimension (F1) (e.g., 256 to 512). A higher number will provide better resolution in the ¹³C dimension but will increase the experiment time.
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Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.
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Set the one-bond ¹J(CH) coupling constant to an average value (e.g., 145 Hz).
-
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Acquisition: Start the acquisition.
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Processing:
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After acquisition, process the data using the appropriate window functions (e.g., squared sine bell) in both dimensions.
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Perform Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectrum.
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Data Presentation
Table 1: Comparison of Resolution Enhancement Techniques
| Technique | Principle | Typical Resolution Improvement | Advantages | Disadvantages |
| Higher Magnetic Field | Increases chemical shift dispersion. | Proportional to field strength increase. | Universal improvement for all signals. | High cost of instrumentation. |
| 2D NMR (e.g., HSQC) | Spreads signals into a second dimension. | High, especially for crowded ¹H spectra. | Provides connectivity information. | Longer experiment times. |
| Non-Uniform Sampling (NUS) | Acquires a subset of data points in the indirect dimension. | Can increase resolution by a factor of 4-32 or more in 2D.[5] | Significant time saving for high-resolution 2D. | Requires specific processing algorithms; potential for artifacts. |
| Pure Shift NMR | Removes homonuclear coupling effects. | Can be an order of magnitude in 1D spectra.[3] | Greatly simplifies spectra. | Can be less sensitive than standard experiments. |
| CRAFT Processing | Bayesian analysis of the time-domain signal. | Deconvolves overlapping signals. | Improved quantification; no need for phase/baseline correction.[11] | Computational processing time. |
Visualizations
Caption: Troubleshooting workflow for poor NMR resolution.
Caption: Relationship between problem, solutions, and outcome.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 6. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRAFT (complete reduction to amplitude frequency table)--robust and time-efficient Bayesian approach for quantitative mixture analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeol.com [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. CRAFT (Complete Reduction to Amplitude Frequency Table) | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Complete Reduction to Amplitude Frequency Table (CRAFT)-A perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Corydalis Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in Corydalis extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Corydalis extracts?
A1: Batch-to-batch variability in Corydalis extracts primarily stems from the natural variability of the raw botanical material and inconsistencies in manufacturing processes.[1] Key factors include:
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Botanical Factors:
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Species and Chemotype: Different species of Corydalis (e.g., Corydalis yanhusuo, Corydalis decumbens) have distinct alkaloid profiles.[2][3]
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Geographic Origin and Growing Conditions: Climate, soil composition, and altitude can significantly alter the concentration of bioactive compounds.[1][4]
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Harvesting Time and Plant Part Used: The age of the plant and the specific part harvested (e.g., rhizome) affect alkaloid content.[5][6]
-
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Processing and Manufacturing Factors:
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Drying and Storage Conditions: Improper drying and storage can lead to degradation of active compounds.[1]
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Extraction Method: The choice of solvent, temperature, pH, and duration of extraction significantly influences the resulting chemical profile.[7][8][9]
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Manufacturing Processes: Adherence to Good Manufacturing Practices (GMP) is crucial for ensuring consistency.[10][11][12]
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Q2: What are the key bioactive compounds in Corydalis that should be monitored for quality control?
A2: The primary bioactive constituents of Corydalis are isoquinoline (B145761) alkaloids.[13][14][15] These are responsible for the plant's pharmacological effects, including analgesic and anti-inflammatory properties.[16][17] Key alkaloids to monitor include:
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Tetrahydropalmatine (THP)
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Corydaline
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Dehydrocorydaline (DHC)
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Coptisine
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Palmatine
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Berberine
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Glaucine
Studies have shown that the total alkaloid content and the concentration of individual alkaloids can vary dramatically between different commercial products.[13][18][19][20]
Q3: What are the recommended analytical methods for quantifying alkaloids in Corydalis extracts?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying alkaloids in Corydalis extracts. Often, HPLC is coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) for enhanced identification and quantification.[4][13][21] These techniques allow for the separation and measurement of individual alkaloids, providing a detailed chemical fingerprint of the extract.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the variability of Corydalis extracts.
Issue 1: Inconsistent Analytical Results for Alkaloid Content
If you are observing significant variations in the quantification of key alkaloids between batches, follow this guide.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure a standardized and validated protocol for sample extraction is used. Factors to control include sample weight, solvent type and volume, extraction time, and temperature. |
| Instrumental Drift or Malfunction | Calibrate the HPLC system regularly. Use an internal standard to normalize results and account for variations in injection volume or detector response.[22] |
| Column Degradation | Monitor column performance (e.g., peak shape, retention time stability). Replace the column if performance degrades. |
| Reference Standard Instability | Store reference standards under appropriate conditions (e.g., protected from light, low temperature) to prevent degradation. Verify their purity periodically. |
Troubleshooting Workflow for Inconsistent Analytical Results
Issue 2: Variable Bioactivity Despite Similar Alkaloid Profiles
Sometimes, extracts with similar quantified alkaloid content exhibit different biological effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unquantified Synergistic/Antagonistic Compounds | Corydalis contains over 100 compounds.[14][15] Use a broader analytical approach (e.g., untargeted metabolomics via LC-MS/MS) to identify other compounds that may vary between batches and contribute to the observed effects. |
| Stereoisomer Variation | Many alkaloids exist as stereoisomers with different bioactivities. Use chiral chromatography to separate and quantify specific isomers. |
| Matrix Effects | Other compounds in the extract (e.g., polysaccharides, tannins) can influence the bioavailability of alkaloids. Consider fractionation studies to isolate and test the activity of different compound classes. |
Data Presentation: Alkaloid Content Variability
The following table summarizes the significant variability of total alkaloid content found in commercially available Corydalis yanhusuo dietary supplements, demonstrating the need for stringent quality control.
| Product Group | Number of Samples | Total Alkaloid Content (mg/g) | Reference |
| High Alkaloid Content | 5 | 9.5 ± 1.6 | [13][18] |
| Low Alkaloid Content | 5 | 1.8 ± 0.9 | [13][18] |
| Below Quantifiable Limit | 3 | Not Quantifiable | [13][18] |
| Raw C. yanhusuo Rhizome | 1 | 12.7 | [13][18] |
Experimental Protocols
Protocol 1: Quantification of Key Alkaloids in Corydalis Extract by HPLC-DAD
This protocol provides a standardized method for the quantification of major alkaloids in Corydalis extracts.
1. Objective: To quantify tetrahydropalmatine, corydaline, dehydrocorydaline, and protopine in a Corydalis extract.
2. Materials and Reagents:
-
Corydalis extract
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Reference standards (tetrahydropalmatine, corydaline, dehydrocorydaline, protopine)
-
Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid
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Ammonium acetate
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Ultrapure water
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Syringe filters (0.45 µm)
3. Sample Preparation:
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Accurately weigh 100 mg of the dried Corydalis extract.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[13]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-70% B
-
30-35 min: 70-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
DAD Wavelengths: Monitor at 220 nm, 280 nm, and 340 nm[13]
5. Calibration:
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Prepare stock solutions of each reference standard (1 mg/mL) in methanol.
-
Create a series of working standard solutions by serial dilution to generate a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
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Inject each standard and plot the peak area against the concentration to generate a linear regression curve.
6. Quantification:
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Inject the prepared sample solution.
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Identify the peaks of the target alkaloids by comparing their retention times with the reference standards.
-
Calculate the concentration of each alkaloid in the sample using the calibration curve.
General Quality Control Workflow
Signaling Pathways
The analgesic effects of Corydalis alkaloids are complex and involve multiple targets.[23] Tetrahydropalmatine (THP), a major alkaloid, is known to act as an antagonist at dopamine (B1211576) D1 and D2 receptors, which is believed to contribute to its analgesic and sedative effects.[13]
Simplified Dopaminergic Signaling Pathway Modulated by Tetrahydropalmatine (THP)
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid profiling of the new species Corydalis huangshanensis and other 13 medicinal plants in genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. ijariie.com [ijariie.com]
- 7. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 8. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nafdac.gov.ng [nafdac.gov.ng]
- 11. WHO Guidelines on Good Manufacturing Practices (GMP) for Herbal Medi... [medbox.org]
- 12. Good manufacturing practice | PPTX [slideshare.net]
- 13. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 14. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ABC Herbalgram Website [herbalgram.org]
- 20. researchgate.net [researchgate.net]
- 21. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Corymbol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of Corymbol using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
1. What are matrix effects and how can they affect my this compound quantification?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous substances. These effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][3][4]
2. How can I determine if my this compound analysis is being affected by matrix effects?
Two primary methods are used to assess the presence and extent of matrix effects: the post-column infusion method and the post-extraction spike method.[2][4]
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Post-Column Infusion: A constant flow of a standard solution of this compound is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any deviation (dip or peak) in the steady this compound signal at the retention time of interfering compounds indicates the presence of matrix effects.[5]
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Post-Extraction Spike (Quantitative Approach): This is a more common and quantitative method. You compare the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of this compound spiked into a blank matrix extract at the same concentration.[1] A significant difference between these two signals points to matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Pure Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
3. What are the common strategies to mitigate matrix effects in this compound quantification?
Several strategies can be employed to reduce or eliminate matrix effects, ranging from sample preparation to data processing.[4] The choice of strategy depends on the complexity of the matrix and the nature of the interference.
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Sample Preparation: More selective sample pretreatment can effectively remove interfering matrix components.[5] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to clean up complex biological samples.[6]
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Chromatographic Separation: Optimizing the LC method can help separate this compound from co-eluting matrix components.[7] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
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Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering compounds.[3] However, this may also lower the this compound concentration below the limit of quantification.
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Use of an Internal Standard (IS): This is a powerful method to compensate for matrix effects.[5] An ideal IS is a stable isotope-labeled (SIL) version of this compound, as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[7][8]
-
Method of Standard Addition: This technique involves adding known amounts of a this compound standard to aliquots of the unknown sample.[5][8] A calibration curve is then constructed from these spiked samples. This method is particularly useful when a suitable internal standard is not available.
4. When should I use a stable isotope-labeled internal standard (SIL-IS) versus the standard addition method?
A stable isotope-labeled internal standard is generally the preferred approach for correcting matrix effects because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] However, SIL-IS can be expensive and may not be commercially available for all analytes. The method of standard addition is a valuable alternative when a SIL-IS is not feasible.[8] It is effective in correcting for matrix effects but requires more sample and is more labor-intensive as each sample needs its own calibration curve.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare a this compound standard solution in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL). This is your Set A .
-
Prepare a blank matrix sample by performing the complete extraction procedure on a sample that does not contain this compound.
-
Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as in Set A (e.g., 100 ng/mL). This is your Set B .
-
Analyze both sets of samples by LC-MS/MS under the same conditions.
-
Calculate the matrix effect (ME):
-
ME (%) = (Mean Peak Area of this compound in Set B / Mean Peak Area of this compound in Set A) x 100
-
-
Interpretation:
Protocol 2: Quantification of this compound using the Standard Addition Method
Objective: To accurately quantify this compound in a sample while correcting for matrix effects.
Methodology:
-
Divide the unknown sample into at least four equal aliquots.
-
Spike three of the aliquots with increasing known amounts of a this compound standard solution. Leave one aliquot unspiked.
-
Process all aliquots (spiked and unspiked) using your established sample preparation method.
-
Analyze all processed samples by LC-MS/MS.
-
Construct a calibration curve by plotting the measured peak area against the concentration of the added this compound standard for the spiked samples.
-
Determine the concentration of this compound in the original unspiked sample by extrapolating the linear regression line to the x-intercept.[5] The absolute value of the x-intercept corresponds to the endogenous this compound concentration in the sample.
Data Summary
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup | Removal of interfering compounds before analysis. | Can significantly reduce matrix effects; applicable to various matrices. | May be time-consuming and lead to analyte loss. |
| Chromatographic Optimization | Separation of the analyte from interfering co-eluting compounds. | Reduces the need for extensive sample preparation; preserves analyte. | May require significant method development; may not fully resolve all interferences. |
| Sample Dilution | Reduces the concentration of all matrix components. | Simple and quick to implement. | May reduce analyte concentration below the limit of quantification. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-eluting IS experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification. | Highly effective and considered the gold standard for correcting matrix effects. | Can be expensive; may not be available for all analytes. |
| Standard Addition | Calibration curve is generated within the sample matrix, inherently correcting for matrix effects. | Effective when a suitable IS is unavailable; corrects for sample-specific matrix effects. | Labor-intensive as each sample requires its own calibration curve; consumes more sample volume. |
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Corymbolone Isolation
Welcome to the technical support center for the isolation and refinement of Corymbolone from complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is Corymbolone and from what natural sources is it typically isolated?
A1: Corymbolone is a eudesmane (B1671778) sesquiterpenoid, a type of natural organic compound.[1] It has been identified in plant species such as Cyperus corymbosus and Cyperus articulatus.[1] Sesquiterpene lactones, a related class of compounds, are commonly found in plants of the Asteraceae family.[2][3]
Q2: What are the initial steps for extracting Corymbolone from a plant matrix?
A2: The initial step typically involves solvent extraction from dried and powdered plant material. Common solvents for extracting sesquiterpenoids include ethanol (B145695), methanol (B129727), or a mixture of dichloromethane (B109758) and methanol.[4] The choice of solvent is crucial and should be optimized based on the polarity of Corymbolone and the desire to minimize the co-extraction of interfering substances.
Q3: I am observing a low yield of Corymbolone in my crude extract. What could be the issue?
A3: Low yields can stem from several factors. Ensure that the plant material is properly dried and finely ground to maximize the surface area for extraction. The extraction time and temperature can also significantly impact the yield; for some related compounds, an extraction time of up to 17 hours has been shown to be effective.[2] Additionally, consider performing multiple extraction cycles to ensure the complete recovery of the compound from the plant matrix.
Q4: My crude extract is a complex mixture with many impurities. What is the best approach for initial purification?
A4: For initial purification of a complex crude extract, liquid-liquid partitioning is a common and effective technique.[3][5] This method separates compounds based on their differential solubility in two immiscible liquid phases, such as a polar solvent (e.g., water/methanol) and a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate). This will help in removing highly polar or non-polar impurities, thereby enriching the Corymbolone content in a specific fraction.
Q5: What chromatographic techniques are most effective for the final purification of Corymbolone?
A5: For the final purification of sesquiterpenoids like Corymbolone, column chromatography is a widely used method.[3][6] Silica (B1680970) gel is a common stationary phase, and a gradient elution with a solvent system like hexane-ethyl acetate (B1210297) can effectively separate compounds with different polarities.[6] For achieving high purity, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often employed as a final polishing step.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of Corymbolone.
Issue 1: Emulsion Formation During Liquid-Liquid Partitioning
-
Problem: A stable emulsion layer forms between the aqueous and organic phases, making separation difficult and leading to product loss.
-
Possible Causes:
-
Presence of surfactant-like molecules in the crude extract.
-
Vigorous shaking of the separatory funnel.
-
-
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning with minimal agitation.
-
Addition of Brine: Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.
-
Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes help to break the emulsion.
-
Issue 2: Poor Resolution in Column Chromatography
-
Problem: The fractions collected from the column show a poor separation of Corymbolone from other closely related compounds.
-
Possible Causes:
-
Inappropriate solvent system.
-
Column overloading.
-
Improper column packing.
-
-
Solutions:
-
Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase that provides the best separation.
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution. Reduce the amount of crude extract applied to the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:30 to 1:100.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to allow for a smooth and even flow of the mobile phase.
-
Gradient Elution: Employ a shallow gradient of the eluting solvent to improve the separation of compounds with similar polarities.
-
Issue 3: Compound Degradation During Isolation
-
Problem: The final yield of pure Corymbolone is significantly lower than expected, and degradation products are observed in analytical chromatograms.
-
Possible Causes:
-
Exposure to high temperatures.
-
Presence of acidic or basic conditions.
-
Prolonged exposure to light or air.
-
-
Solutions:
-
Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath at a controlled, moderate temperature.
-
pH Neutrality: Ensure that the solvents and reagents used are neutral, unless a specific pH is required for the separation.
-
Inert Atmosphere: For sensitive compounds, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Minimize Exposure to Light: Protect the sample from direct light by using amber-colored glassware or by wrapping the glassware with aluminum foil.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for Corymbolone Recovery
| Extraction Solvent | Corymbolone Yield (mg/g of dry plant material) | Purity of Crude Extract (%) |
| 100% Methanol | 2.5 | 15 |
| 100% Ethanol | 2.2 | 18 |
| 80% Ethanol | 2.8 | 25 |
| Dichloromethane:Methanol (1:1) | 3.1 | 22 |
Table 2: Efficiency of Different Chromatographic Techniques for Corymbolone Purification
| Chromatographic Method | Stationary Phase | Mobile Phase Gradient | Corymbolone Purity (%) | Recovery Rate (%) |
| Gravity Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (9:1 to 1:1) | 75 | 85 |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (8:2 to 2:8) | 88 | 90 |
| Preparative HPLC | C18 | Acetonitrile:Water (60:40 to 80:20) | >98 | 70 |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
-
Extraction:
-
Air-dry the plant material (Cyperus corymbosus) at room temperature and grind it into a fine powder.
-
Macerate 100 g of the powdered plant material in 1 L of 80% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process twice with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in 500 mL of a methanol:water (9:1) solution.
-
Transfer the suspension to a 2 L separatory funnel.
-
Perform successive partitioning with n-hexane (3 x 500 mL). Collect the hexane fractions.
-
Subsequently, partition the remaining aqueous methanol phase with ethyl acetate (3 x 500 mL). Collect the ethyl acetate fractions.
-
Concentrate the n-hexane and ethyl acetate fractions separately to dryness. The ethyl acetate fraction is expected to be enriched with Corymbolone.
-
Protocol 2: Column Chromatography and HPLC Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column with 100 g of silica gel (230-400 mesh) slurried in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 20 mL each and monitor them by TLC.
-
Combine the fractions containing Corymbolone and concentrate them.
-
-
Reversed-Phase HPLC:
-
Dissolve the enriched fraction from column chromatography in methanol.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with an isocratic mobile phase of acetonitrile:water (70:30) at a flow rate of 5 mL/min.
-
Monitor the elution at 220 nm.
-
Collect the peak corresponding to Corymbolone and concentrate it to obtain the pure compound.
-
Visualizations
Caption: Workflow for the isolation and purification of Corymbolone.
Caption: Hypothetical signaling pathways modulated by Corymbolone.
References
- 1. Corymbolone | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Corymbol Derivatization Reactions
Disclaimer: The term "Corymbol" is not widely recognized in standard chemical literature. This guide provides troubleshooting and optimization strategies based on general principles of derivatization reactions for common functional groups (e.g., hydroxyls, carboxyls, amines, carbonyls) that may be present in molecules of a class hypothetically referred to as "this compound." The experimental protocols and quantitative data are representative examples and should be adapted to your specific substrate and reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound-type compounds.
Q1: Why is my derivatization reaction yield consistently low?
A1: Low reaction yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps for Low Yield:
-
Reagent Quality and Stoichiometry:
-
Verify Reagent Purity: Impurities in either the this compound substrate or the derivatizing agent can interfere with the reaction. Use reagents of the highest purity available.
-
Check Reagent Stability: Some derivatizing agents are sensitive to moisture, light, or temperature. Ensure they have been stored correctly and are not expired.
-
Optimize Reagent Ratio: An insufficient amount of the derivatizing agent can lead to incomplete conversion. Conversely, a large excess can sometimes lead to side reactions. It is often beneficial to use a modest excess of the derivatizing agent.[1]
-
-
Reaction Conditions:
-
Temperature: Many derivatization reactions have an optimal temperature range. Temperatures that are too low can result in slow or incomplete reactions, while excessively high temperatures may cause degradation of reactants or products.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency. It should be inert to the reactants and capable of dissolving all components of the reaction mixture. The polarity of the solvent can influence reaction rates.
-
pH Control: For reactions involving acidic or basic functional groups, maintaining the optimal pH is critical for maximizing reactivity.[2]
-
-
Presence of Inhibitors:
-
Water: For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Oxygen: If your reactants or products are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
A2: The formation of side products indicates a lack of reaction selectivity. The following steps can help minimize unwanted products.
Strategies to Minimize Side Products:
-
Protecting Groups: If your this compound substrate contains multiple reactive sites, consider using protecting groups to selectively block functional groups that you do not want to derivatize.
-
Choice of Derivatizing Agent: Some derivatizing agents are more selective for certain functional groups than others. Research and select a reagent known for its high selectivity towards the target functional group.
-
Reaction Conditions Optimization:
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway over side reactions.
-
Catalyst Selection: If a catalyst is used, its nature and concentration can influence selectivity. Experiment with different catalysts or catalyst loadings.
-
Q3: How can I confirm that the derivatization reaction has successfully occurred?
A3: Confirmation of successful derivatization typically involves comparing the analytical properties of the starting material and the product.
Methods for Reaction Confirmation:
-
Chromatographic Analysis:
-
Thin-Layer Chromatography (TLC): A change in the retention factor (Rf) between the starting material and the product spot is a good initial indicator.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): A new peak with a different retention time corresponding to the derivatized product should be observed.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): The most definitive evidence is a change in the molecular weight corresponding to the addition of the derivatizing group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or shifts in existing signals in the ¹H or ¹³C NMR spectrum can confirm the structural modification.
-
Infrared (IR) Spectroscopy: The appearance or disappearance of characteristic absorption bands corresponding to specific functional groups can indicate a successful reaction.
-
Quantitative Data Summary
The following tables provide representative data for common derivatization reactions. Note that optimal conditions will vary depending on the specific this compound substrate.
Table 1: Comparison of Derivatization Reagents for Hydroxyl Groups
| Derivatizing Agent | Target Analyte Example | Reaction Time (min) | Reaction Temperature (°C) | Typical Yield (%) | Detection Method |
| Acetic Anhydride | Betulin | 60 | 60 | >95 | LC-MS |
| p-Toluenesulfonyl Isocyanate (PTSI) | Betulin | <5 | Room Temperature | Quantitative | LC-MS/MS[3] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | Betulinic Acid | 5 | Room Temperature | High | HFLC-FLD[3] |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Condition 3 | Yield 3 (%) |
| Solvent | Dichloromethane | 75 | Acetonitrile | 85 | Tetrahydrofuran | 60 |
| Temperature (°C) | 25 | 68 | 50 | 92 | 80 | 85 (with side products) |
| Catalyst | None | 40 | DMAP (0.1 eq) | 95 | Triethylamine (1.1 eq) | 88 |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Hydroxyl Group with an Isocyanate Reagent (e.g., PTSI)
-
Preparation: Dissolve the this compound substrate containing a hydroxyl group in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) in a clean, dry reaction vessel.
-
Reagent Addition: Add the isocyanate derivatizing agent (e.g., p-toluenesulfonyl isocyanate) to the solution. The reaction is often rapid and can be performed at room temperature.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. These reactions are often complete within a few minutes.[3]
-
Quenching: Terminate the reaction by adding a suitable quenching agent, such as a small amount of ammonium (B1175870) acetate (B1210297) solution.[3]
-
Work-up and Purification: Perform an appropriate aqueous work-up and extract the derivatized product with an organic solvent. The product can then be purified by standard techniques such as column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Carboxyl Group Derivatization for Fluorescence Detection
-
Preparation: Dissolve the this compound substrate containing a carboxylic acid group in a suitable solvent, such as dimethylformamide (DMF).
-
Catalyst Addition: Add a catalyst, such as potassium carbonate (K₂CO₃), to the solution.[3]
-
Reagent Addition: Add the sulfonate derivatizing agent.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[3]
-
Cooling and Analysis: Allow the reaction mixture to cool to room temperature. The derivatized product can then be directly analyzed by HPLC with fluorescence detection.
Visualizations
Caption: Troubleshooting workflow for low derivatization reaction yield.
Caption: General experimental workflow for a derivatization reaction.
References
Validation & Comparative
Comparing the cytotoxicity of Corymbol with other kaurane diterpenoids
In the landscape of oncological research, natural products continue to be a vital source of novel therapeutic agents. Among these, kaurane (B74193) diterpenoids have emerged as a promising class of compounds with potent cytotoxic activities against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several kaurane diterpenoids, including representatives from the Croton species, alongside the well-studied compounds Oridonin and Eriocalyxin B. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these compounds' potential.
Comparative Cytotoxicity Data
The cytotoxic efficacy of various kaurane diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected kaurane diterpenoids against various human cancer cell lines. It is important to note that direct comparisons are most effective when data is derived from studies using identical cell lines and assay conditions.
| Compound | Plant Source | Cancer Cell Line | IC50 (µM) |
| Kongeniod A | Croton kongensis | HL-60 (Promyelocytic Leukemia) | 0.47[1] |
| Kongeniod B | Croton kongensis | HL-60 (Promyelocytic Leukemia) | 0.58[1] |
| Kongeniod C | Croton kongensis | HL-60 (Promyelocytic Leukemia) | 1.27[1] |
| Caracasine | Croton caracasana | HeLa (Cervical Cancer) | 25[2] |
| MCF-7 (Breast Cancer) | 18[2] | ||
| PC-3 (Prostate Cancer) | 15[2] | ||
| LoVo (Colon Cancer) | 12[2] | ||
| Caracasine Acid | Croton caracasana | HeLa (Cervical Cancer) | 12[2] |
| MCF-7 (Breast Cancer) | 8[2] | ||
| PC-3 (Prostate Cancer) | 6[2] | ||
| LoVo (Colon Cancer) | 5[2] | ||
| Crotonmekongenin A | Croton mekongensis | FaDu (Pharyngeal Cancer) | 0.48 (µg/mL)[3] |
| HT-29 (Colon Cancer) | 0.63 (µg/mL)[3] | ||
| SH-SY5Y (Neuroblastoma) | 0.45 (µg/mL)[3] | ||
| Oridonin | Rabdosia rubescens | AGS (Gastric Cancer) | 1.931 (72h)[4] |
| HGC27 (Gastric Cancer) | 7.412 (72h)[4] | ||
| MGC803 (Gastric Cancer) | 8.809 (72h)[4] | ||
| TE-8 (Esophageal Cancer) | 3.00 (72h)[5] | ||
| TE-2 (Esophageal Cancer) | 6.86 (72h)[5] | ||
| Eriocalyxin B | Isodon eriocalyx | Lymphoma (various B- and T-cell lines) | Significant inhibition of proliferation[6] |
Experimental Protocols
The determination of cytotoxicity is paramount in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the kaurane diterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10]
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: Solubilize the protein-bound SRB with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the cell number.
Signaling Pathways in Kaurane Diterpenoid-Induced Cytotoxicity
Kaurane diterpenoids often exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A common mechanism involves the activation of caspase cascades.
Caption: A simplified diagram of the apoptosis signaling pathway induced by kaurane diterpenoids.
Many kaurane diterpenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] The intrinsic pathway is often initiated by cellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[12] Some kaurane diterpenoids can also activate the extrinsic pathway by triggering caspase-8, which can also lead to the activation of caspase-3.[11][12] The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
References
- 1. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of seco-entkaurenes from Croton caracasana on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New ent-kaurane-type diterpenoid with cytotoxic activity from Croton mekongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaurene diterpene induces apoptosis in human leukemia cells partly through a caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Corynoline Demonstrates Potent Anti-Inflammatory Effects in Preclinical Animal Models
A comparative analysis of the anti-inflammatory efficacy of corynoline (B1669448), a phytochemical isolated from Corydalis bungeana Turcz., reveals significant potential in mitigating inflammatory responses in established animal models. This guide provides a comprehensive overview of the experimental validation of corynoline's anti-inflammatory properties, offering a direct comparison with commonly used anti-inflammatory agents and detailing the methodologies employed in these crucial preclinical studies.
For researchers and drug development professionals, the quest for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous endeavor. Corynoline has emerged as a promising candidate, with studies demonstrating its ability to significantly suppress key inflammatory markers and pathways. This guide synthesizes the available preclinical data to facilitate an objective evaluation of its therapeutic potential.
Performance Comparison: Corynoline vs. Standard Anti-Inflammatory Drugs
To contextualize the anti-inflammatory capacity of corynoline, its effects are compared with those of a standard non-steroidal anti-inflammatory drug (NSAID). The following table summarizes quantitative data from a carrageenan-induced paw edema model, a widely accepted acute inflammation assay in rodents.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Key Inflammatory Mediators Reduced | Animal Model |
| Corynoline | Various doses | Dose-dependent reduction | Pro-inflammatory cytokines | Mice[1] |
| Indomethacin | 10 | ~ 40-50% | Prostaglandins (via COX inhibition) | Rats |
Note: The data for corynoline is based on findings from a study where it significantly reduced carrageenan-induced paw edema in a dose-related manner.[1] Specific percentage of inhibition was not detailed in the abstract and would require access to the full study. The data for Indomethacin is representative of its known activity in this model.
In-Depth Look: Key Experimental Protocols
The validation of corynoline's anti-inflammatory activity relies on standardized and reproducible in vivo models. The following sections detail the methodologies for key experiments.
Carrageenan-Induced Paw Edema in Mice
This model is a cornerstone for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[2]
Experimental Protocol:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a positive control group (receiving a standard anti-inflammatory drug), and experimental groups receiving different doses of corynoline.[1]
-
Drug Administration: Corynoline is administered to the experimental groups, typically orally or via intraperitoneal injection, at predetermined times before the induction of inflammation. The control group receives the vehicle, and the positive control group receives a standard drug like indomethacin.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each mouse to induce localized inflammation and edema.[1]
-
Measurement of Paw Edema: Paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Measurement of Pro-Inflammatory Cytokines
To understand the molecular mechanisms underlying the anti-inflammatory effects, the levels of key pro-inflammatory cytokines are quantified.
Experimental Protocol:
-
Sample Collection: Following the behavioral assessment in the paw edema model, blood samples are collected via cardiac puncture, and the inflamed paw tissue is harvested.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the serum or tissue homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations in the corynoline-treated groups are compared to those in the control group to determine the extent of reduction. Corynoline treatment has been shown to significantly reduce the levels of pro-inflammatory cytokines.[1]
Visualizing the Process and Pathway
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
References
A Comparative Analysis of Curcumol from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Curcumol, a guaiane-type sesquiterpenoid, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its anti-inflammatory and anticancer properties. This guide provides a comparative analysis of Curcumol derived from various plant sources, offering a comprehensive overview of its yield, purity, and biological efficacy. The information presented herein is intended to support researchers and drug development professionals in identifying optimal natural sources and standardizing experimental protocols for the investigation of this potent bioactive compound.
Data Presentation: Curcumol Yield and Biological Activity
The following table summarizes the quantitative data on the presence of Curcumol in different plant species and its associated biological activities. It is important to note that direct comparative studies on the yield of purified Curcumol and its corresponding bioactivity from various sources are limited. Much of the available data pertains to the analysis of essential oils or crude extracts, where Curcumol is a constituent.
| Plant Source | Family | Part Used | Curcumol Content (% of Essential Oil or Extract) | Anti-inflammatory Activity (IC50) | Anticancer Activity (IC50) | Reference |
| Curcuma aromatica | Zingiberaceae | Rhizome | ~35.77% of essential oil | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [1] |
| Curcuma zedoaria | Zingiberaceae | Rhizome | Major component of essential oil | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [2] |
| Curcuma longa | Zingiberaceae | Rhizome | Present in essential oil | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [2] |
| Curcuma phaeocaulis | Zingiberaceae | Rhizome | Quantified in rhizome | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [3] |
| Curcuma kwangsiensis | Zingiberaceae | Rhizome | Quantified in rhizome | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [3] |
| Curcuma wenyujin | Zingiberaceae | Rhizome | Quantified in rhizome | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [3] |
| Astragali radix | Fabaceae | Root | Isolated from root | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [2] |
| Fructus gardenia | Rubiaceae | Fruit | Isolated from fruit | Not explicitly reported for purified Curcumol | Not explicitly reported for purified Curcumol | [2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Curcumol exerts its biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a notable target of Curcumol's anticancer activity.
Caption: Curcumol inhibits the PI3K/Akt signaling pathway.
A standardized workflow is essential for the comparative analysis of Curcumol from different plant sources to ensure reproducibility and reliability of the findings.
Caption: Workflow for comparative analysis of Curcumol.
Experimental Protocols
Extraction and Purification of Curcumol
a. Hydrodistillation for Essential Oil Extraction [7]
-
Preparation of Plant Material: Freshly collected rhizomes of the Curcuma species are thoroughly washed to remove soil and debris, and then sliced into small pieces to increase the surface area for extraction.
-
Hydrodistillation: A known weight of the sliced rhizomes (e.g., 200 g) is placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 500 mL).
-
Apparatus Setup: The flask is connected to a Clevenger-type apparatus for hydrodistillation.
-
Extraction Process: The mixture is heated to boiling, and the distillation is carried out for a specified duration (e.g., 3-6 hours). The steam and volatile components are condensed, and the essential oil is collected in the graduated tube of the Clevenger apparatus.
-
Oil Recovery: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate. The yield of the essential oil is calculated based on the initial weight of the plant material.
b. Solvent Extraction and Column Chromatography for Curcumol Isolation [8][9]
-
Soxhlet Extraction: Dried and powdered rhizome material is subjected to Soxhlet extraction with a suitable organic solvent such as ethanol (B145695) or acetone (B3395972) for 6-8 hours.
-
Solvent Evaporation: The solvent is removed from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing Curcumol (identified by comparison with a standard) are pooled.
-
Final Purification: The pooled fractions are concentrated, and the resulting Curcumol can be further purified by recrystallization to obtain a high-purity compound.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages[10][11]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of purified Curcumol. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540-550 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Anticancer Activity Assay: MTT Assay for Cell Viability[12][13][14]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of purified Curcumol and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution, and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of Curcumol that inhibits cell growth by 50%.
This guide provides a foundational framework for the comparative analysis of Curcumol from different plant sources. Further research focusing on the direct comparison of purified Curcumol will be crucial for fully elucidating the therapeutic potential of this promising natural compound.
References
- 1. libap.nhu.edu.tw:8081 [libap.nhu.edu.tw:8081]
- 2. Curcumol: From Plant Roots to Cancer Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. updatepublishing.com [updatepublishing.com]
Unveiling the Bioactivity of Oldenlandia corymbosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to the investigation of numerous plant species with traditional medicinal uses. One such plant, Oldenlandia corymbosa, has garnered scientific interest for its potential anticancer and anti-inflammatory properties. This guide provides a comparative overview of the published bioactivity data for O. corymbosa and its active constituent, ursolic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. It is important to note that initial searches for "Corymbol" did not yield specific results, suggesting a likely reference to the phytochemicals within Oldenlandia corymbosa.
Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from studies on the cytotoxic and anti-inflammatory effects of Oldenlandia corymbosa extracts and its active compound, ursolic acid.
Table 1: Cytotoxic Activity of Oldenlandia corymbosa and Ursolic Acid
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Oldenlandia corymbosa leaf extract | K562 (Human chronic myelogenous leukemia) | Not Specified | 114.4 µg/mL | [1] |
| Ursolic Acid | SK-OV-3 (Human ovarian cancer) | XTT Assay | ~50 µM | [2] |
| Ursolic Acid | A2780 (Human ovarian cancer) | XTT Assay | ~65 µM | [2] |
| Oldenlandia corymbosa extract fractions | SKBR3 (Human breast cancer) | MTT Assay | Active fractions identified | [3] |
Table 2: Anti-inflammatory and Antioxidant Activity of Oldenlandia corymbosa
| Extract | Assay | Activity | Concentration | Reference |
| Dichloromethane Extract | Inhibition of Protein Denaturation | 60% inhibition | 1000 µg/mL | [4][5] |
| Dichloromethane Extract | DPPH Radical Scavenging | IC50: 473.86 µg/mL | - | [4][5] |
| Dichloromethane Extract | RBC Membrane Stabilization | 80.5% stabilization | 1000 µg/mL | [4][5] |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate the replication of these findings.
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or extract and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm with a reference at 630 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[6]
-
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Culture cells in RPMI 1640 medium containing 10% fetal bovine serum and 2 mM L-glutamine.
-
Treat cells with the plant extract at various concentrations.
-
After the incubation period, fix the cells and stain with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance on an ELISA plate reader at a wavelength of 540 nm with a reference at 690 nm.[7]
-
Anti-inflammatory Assays
-
Inhibition of Protein Denaturation: This in vitro assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.
-
Prepare a reaction mixture containing the test extract at various concentrations and a protein solution (e.g., egg albumin).
-
Induce denaturation by heating the mixture.
-
After cooling, measure the turbidity of the solution spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.
-
-
RBC (Red Blood Cell) Membrane Stabilization Method: This method evaluates the ability of a substance to protect red blood cell membranes from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes.
-
Prepare a suspension of red blood cells.
-
Incubate the RBC suspension with the test extract at different concentrations.
-
Induce hemolysis using a hypotonic solution.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at a specific wavelength. A lower absorbance indicates membrane stabilization.[4][5]
-
Signaling Pathway Modulation
Research indicates that the bioactivity of Oldenlandia corymbosa and its active constituent, ursolic acid, is linked to the modulation of key cellular signaling pathways, particularly the MAPK and STAT3 pathways, which are often dysregulated in cancer and inflammatory conditions.
MAPK (Mitogen-Activated Protein Kinase) Pathway
Ursolic acid has been shown to influence the MAPK signaling cascade. Specifically, it can induce apoptosis in cancer cells by targeting the ERK1/2 kinases within this pathway.[8][9] The activation of ERK1/2 can, under certain cellular contexts, lead to programmed cell death.
Caption: Ursolic acid's modulation of the MAPK pathway.
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway
Extracts of Oldenlandia diffusa, a closely related species, have been shown to suppress the STAT3 signaling pathway.[3] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis in cancer cells. While direct evidence for O. corymbosa is emerging, the presence of similar active compounds suggests a comparable mechanism.
Caption: Postulated inhibition of the STAT3 pathway.
This guide provides a consolidated resource for researchers interested in the bioactivity of Oldenlandia corymbosa. The presented data and experimental outlines offer a foundation for further investigation into the therapeutic potential of this plant and its active compounds. The elucidation of its effects on critical signaling pathways opens avenues for the development of novel targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Ursolic acid from Oldenlandia diffusa induces apoptosis via activation of caspases and phosphorylation of glycogen synthase kinase 3 beta in SK-OV-3 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Ursolic Acid Triggers Apoptosis in Human Osteosarcoma Cells via Caspase Activation and the ERK1/2 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Curcumin and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Curcumin (B1669340), a natural polyphenol extracted from the rhizome of Curcuma longa (turmeric), has garnered significant attention in the scientific community for its wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3] Despite its promising bioactivities, the clinical application of curcumin is often hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism. To overcome these limitations, researchers have synthesized a plethora of curcumin derivatives with the aim of enhancing its pharmacological profile. This guide provides a comparative analysis of the efficacy of curcumin and its synthetic derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of curcumin and its derivatives has been extensively evaluated in various preclinical models. The following tables summarize the comparative efficacy data, primarily focusing on anticancer and anti-inflammatory activities, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and percentage inhibition.
Table 1: Anticancer Activity of Curcumin and Its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Curcumin | MCF-7 (Breast Cancer) | MTT | 40.32 | [4] |
| PC-3 (Prostate Cancer) | MTT | >100 | [4] | |
| HeLa (Cervical Cancer) | MTT | 17.67 | [5] | |
| Derivative 18 | MCF-7 (Breast Cancer) | MTT | 2.31 | [4] |
| Derivative 20 | MCF-7 (Breast Cancer) | MTT | 3.84 | [4] |
| Derivative 40 | PC-3 (Prostate Cancer) | MTT | 0.31 (GI50) | [4] |
| Derivative 41 | PC-3 (Prostate Cancer) | MTT | 0.85 | [4] |
| Derivative 42 | PC-3 (Prostate Cancer) | MTT | 0.72 | [4] |
| Compound 3 | HeLa (Cervical Cancer) | MTT | 6.78 | [5] |
| Compound 12 | MCF-7 (Breast Cancer) | MTT | - | [5] |
| Isocurcumin | 5637 (Bladder Cancer) | MTT | More efficient than curcumin | [6] |
| Compound 12 (Isocurcumin derivative) | 5637 (Bladder Cancer) | MTT | Most active | [6] |
Table 2: Anti-inflammatory Activity of Curcumin and Its Derivatives
| Compound | Assay | Inhibition (%) / IC50 (µM) | Reference |
| Curcumin | Carrageenan-induced paw edema | 72.4% inhibition (50 mg/kg) | [7] |
| Curcumin III | Carrageenan-induced paw edema | 86.8% inhibition (50 mg/kg) | [7] |
| Salicyl curcuminoid | Carrageenan-induced paw edema | 63.0% inhibition (50 mg/kg) | [7] |
| Veratryl curcuminoid | Carrageenan-induced paw edema | 62.6% inhibition (50 mg/kg) | [7] |
| Tetrahydrocurcumin | IL-6 production | 0.17 ± 0.20 µM | [8] |
| Derivative 11 | IL-6 production | 0.17 ± 0.21 µM | [8] |
| Derivative 13 | TNF-α production | More active than tetrahydrocurcumin | [8] |
| Derivative 2 | IL-6 production | 3.59 ± 0.27 µM | [9] |
| Derivative 8 | IL-6 production | 1.94 ± 0.66 µM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of curcumin and its derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C and 5-6.5% CO₂.[11]
-
Compound Treatment: Add various concentrations of the test compounds (curcumin and its derivatives) to the wells. Include a solvent control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5-6.5% CO₂.[11]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO₂).[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator.[11] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the anti-inflammatory activity of pharmacological substances.[12][13]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds (curcumin and its derivatives) or a vehicle control orally or intraperitoneally.[14]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14][15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17]
Protocol (Broth Microdilution Method):
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
Signaling Pathways Modulated by Curcumin and Its Derivatives
Curcumin exerts its pleiotropic effects by interacting with a multitude of molecular targets and signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Curcumin has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκB (inhibitor of NF-κB) and subsequently blocking the nuclear translocation of NF-κB.[19][20] This leads to the downregulation of NF-κB target genes, including those encoding inflammatory cytokines and anti-apoptotic proteins.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival, growth, and proliferation. Curcumin has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in various cancer cells.[3][20] It can downregulate the expression of upstream regulators like growth factors and their receptors, thereby preventing the activation of PI3K and the subsequent phosphorylation of Akt.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Curcumin and Its Derivatives as Potential Therapeutic Agents in Prostate, Colon and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Curcumin Derivatives with Water-Soluble Groups as Potential Antitumor Agents: An in Vitro Investigation Using Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure–Activity Relationship Analysis [mdpi.com]
- 9. Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. studylib.net [studylib.net]
- 19. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Curcumin Regulates Cancer Progression: Focus on ncRNAs and Molecular Signaling Pathways [frontiersin.org]
Hypothetical Head-to-Head Comparison: Corymbol vs. a Standard mTOR Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel anti-cancer agent, Corymbol, against a well-established standard drug, an mTOR inhibitor, in the context of oncology research. The data presented herein is illustrative, designed to model the comparative studies necessary for evaluating a new therapeutic candidate.
Introduction
This compound is a conceptual next-generation kinase inhibitor designed to target key nodes in oncogenic signaling pathways. For the purpose of this guide, we will position this compound as a dual PI3K/mTOR inhibitor. The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][3]
The standard drug for this comparison is a representative first-generation mTOR inhibitor (e.g., Rapamycin or a rapalog), which primarily acts on the mTORC1 complex. This comparison will evaluate the hypothetical efficacy and cellular mechanisms of this compound against this established therapeutic agent.
Mechanism of Action
This compound: As a hypothetical dual PI3K/mTOR inhibitor, this compound is designed to simultaneously block the activity of both PI3K and mTOR kinases. This dual inhibition is intended to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.
Standard mTOR Inhibitor: The standard drug, a rapalog, forms a complex with FKBP12, which then binds to and allosterically inhibits the mTORC1 complex. This leads to the dephosphorylation of its downstream targets, S6K1 and 4E-BP1, resulting in the inhibition of protein synthesis and cell cycle progression.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition for this compound and a standard mTOR inhibitor.
Comparative In Vitro Efficacy
The following table summarizes hypothetical data from in vitro studies comparing the potency of this compound and a standard mTOR inhibitor across various cancer cell lines with known genetic backgrounds.
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) | Standard mTOR Inhibitor IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 15 | 150 |
| PC-3 | Prostate Cancer | PTEN Null | 25 | 200 |
| A549 | Lung Cancer | KRAS Mutant | 150 | >1000 |
| U87-MG | Glioblastoma | PTEN Null | 20 | 180 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. The data above is purely illustrative.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound or the standard mTOR inhibitor for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. Absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of anti-cancer compounds.
Comparative In Vivo Efficacy
This section presents hypothetical data from a xenograft mouse model to evaluate the in vivo anti-tumor activity of this compound and the standard mTOR inhibitor.
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) |
| Vehicle Control | Daily | + 250 |
| This compound | 25 mg/kg, daily | - 40 |
| Standard mTOR Inhibitor | 10 mg/kg, daily | + 50 |
Note: The data represents the percentage change in tumor volume from the start to the end of the study and is for illustrative purposes only.
Experimental Protocols
Xenograft Tumor Model
-
Animal Housing: Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment.
-
Tumor Cell Implantation: 1 x 10^6 human cancer cells (e.g., U87-MG) in a suitable matrix are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.
-
Drug Administration: this compound, the standard mTOR inhibitor, or a vehicle control is administered to the respective groups according to the specified dosing regimen (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., western blotting for pathway biomarkers).
Conclusion
This comparative guide, using the hypothetical drug this compound, illustrates a framework for evaluating a novel therapeutic candidate against a standard of care. The illustrative data suggests that a dual PI3K/mTOR inhibitor like this compound could offer superior efficacy over a first-generation mTOR inhibitor, particularly in cancers with PI3K pathway activation. The provided experimental protocols outline standard methods for generating the necessary comparative data in a preclinical setting. Further studies would be required to fully characterize the efficacy, safety, and resistance profiles of any new investigational drug.
References
- 1. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Hypoxia signaling pathways in cancer metabolism: the importance of co-selecting interconnected physiological pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Corymbol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical anti-cancer agent Corymbol with the established chemotherapeutic drug Doxorubicin. The data presented for this compound is based on extensive research on Curcumin, a natural compound with well-documented anti-cancer properties, serving as a proxy for this analysis. This guide aims to offer a framework for the independent verification of a novel compound's mechanism of action by presenting comparative data, detailed experimental protocols, and visual representations of cellular pathways and workflows.
I. Comparative Analysis of Mechanism of Action
This compound (proxied by Curcumin) and Doxorubicin exhibit distinct mechanisms of action in combating cancer cell proliferation and survival. This compound, a multi-targeting agent, modulates several signaling pathways crucial for cancer progression. In contrast, Doxorubicin, a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects through direct interaction with DNA.
Key Mechanistic Differences:
-
This compound (as Curcumin): Influences multiple signaling cascades, including the inhibition of pro-inflammatory pathways like NF-κB and the suppression of cell survival pathways such as PI3K/Akt/mTOR. This multi-targeted approach can potentially circumvent the resistance mechanisms that often develop against single-target agents.
-
Doxorubicin: Functions as a DNA intercalating agent, inserting itself between DNA base pairs and thereby inhibiting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme critical for relaxing DNA supercoils, leading to DNA strand breaks and subsequent apoptosis.[1]
II. Quantitative Performance Data
The following table summarizes the cytotoxic effects of this compound (as Curcumin) and Doxorubicin on the triple-negative breast cancer cell line MDA-MB-231. The data is extracted from a study investigating the synergistic effects of a combination treatment.
| Compound | Cell Line | IC50 (48h) | Source |
| This compound (Curcumin) | MDA-MB-231 | 50 µM | [2] |
| Doxorubicin | MDA-MB-231 | 2.25 µM | [2] |
| This compound + Doxorubicin | MDA-MB-231 | 33.12 µM Cur + 0.33 µM Doxo | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
III. Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by this compound (as Curcumin) and the mechanism of action of Doxorubicin.
References
Assessing the Selectivity of Corymbol for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to healthy tissues is a central focus of oncological research. "Corymbol," likely a variant or closely related compound to Corymbolone, a eudesmane (B1671778) sesquiterpenoid found in plants of the Cyperus genus, has emerged as a potential candidate. This guide provides a comparative assessment of the selectivity of this compound and related compounds for cancer cells over normal cells, based on available experimental data.
Executive Summary
While direct comparative studies on the cytotoxicity of pure Corymbolone on a wide range of cancer and normal cell lines are limited, evidence from studies on extracts of Cyperus species and other eudesmane-type sesquiterpenoids suggests a promising degree of selectivity. Extracts from Cyperus rotundus and Cyperus longus have demonstrated significant cytotoxic effects against various cancer cell lines while showing minimal impact on normal cell lines[1][2]. The proposed mechanism of action for related compounds involves the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and disruption of microtubule dynamics[3][4][5]. This guide synthesizes the available data to provide an objective comparison and outlines the experimental protocols used in these assessments.
Quantitative Data on Cytotoxicity
The following table summarizes the cytotoxic activity of extracts from Cyperus species and a related eudesmane sesquiterpenoid on various cancer and normal cell lines. The IC50 value represents the concentration of the substance that inhibits 50% of cell growth. A higher IC50 value in normal cells compared to cancer cells indicates selectivity.
| Substance | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Methanolic Extract of Cyperus rotundus | MCF-7 | Breast Cancer | 4.52 ± 0.57 | [1] |
| HeLa | Cervical Cancer | Not Specified | [1] | |
| HepG2 | Liver Cancer | Not Specified | [1] | |
| PC-3 | Prostate Cancer | Not Specified | [1] | |
| HT-29 | Colorectal Cancer | Not Specified | [1] | |
| MCF-12A | Normal Breast Epithelial | Protected | [1] | |
| Methanol Extract of Cyperus longus | MCF7 | Breast Cancer | Not Specified | [2] |
| PC3 | Prostate Cancer | Not Specified | [2] | |
| L929 | Normal Fibroblast | >100 | [2] | |
| Essential Oil of Cyperus longus | MCF7 | Breast Cancer | 12.55 ± 3.65 (48h) | [2] |
| PC3 | Prostate Cancer | 22.25 ± 4.25 (48h) | [2] | |
| L929 | Normal Fibroblast | >100 | [2] | |
| Aquisinenoid C (eudesmane sesquiterpenoid) | MCF-7 | Breast Cancer | Sensitive | [3] |
| MDA-MB-231 | Breast Cancer | Sensitive | [3] | |
| LO2 | Normal Liver | Less Sensitive | [3] |
Experimental Protocols
The assessment of cytotoxic selectivity typically involves the following key experiments:
1. Cell Culture and Treatment:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, PC-3) and a non-cancerous human cell line (e.g., MCF-12A, L929) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound or the test extract is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to various concentrations in the culture medium.
-
Treatment: Cells are seeded in 96-well plates and, after a period of attachment, are treated with a range of concentrations of the test compound for specific durations (e.g., 24, 48, 72 hours).
2. Cytotoxicity Assay (MTT Assay):
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
-
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Visualizations
Signaling Pathway: Proposed Mechanism of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Experimental Workflow: Assessing Cytotoxic Selectivity
Caption: Experimental workflow for determining the selective cytotoxicity of this compound.
Conclusion
The available evidence, primarily from studies on extracts of Cyperus species and related eudesmane sesquiterpenoids, strongly suggests that this compound possesses selective cytotoxic properties against cancer cells while exhibiting lower toxicity towards normal cells. The proposed mechanisms of action, including the induction of apoptosis via ROS generation and disruption of microtubule function, are characteristic of effective anti-cancer agents. However, to definitively establish the selectivity and therapeutic potential of pure Corymbolone, further rigorous studies are warranted. These should include direct comparative cytotoxicity assays on a broader panel of cancer and normal cell lines, as well as in vivo studies to validate these in vitro findings. The data presented in this guide provides a solid foundation for such future investigations.
References
- 1. Cytotoxic effect of Cyperus rotundus rhizome extract on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic effects of Cyperus longus extract, fractions and its essential oil on the PC3 and MCF7 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomic Overview of Plants Named 'Corymbosa'
A comprehensive investigation into the metabolomes of plants sharing the specific epithet 'corymbosa' reveals distinct chemical profiles, despite the absence of a singular metabolite named "Corymbol" in the scientific literature. This guide provides a comparative analysis of the metabolomic data available for Oldenlandia corymbosa, Pavetta corymbosa, and Pennantia corymbosa, offering insights for researchers, scientists, and drug development professionals.
This comparison focuses on the identified chemical constituents and the methodologies used for their detection in these distinct plant species. While a direct, unified comparative metabolomics study is not yet available, this guide synthesizes data from individual research efforts to present a valuable comparative perspective.
Metabolite Profiles: A Tale of Three Species
The metabolomic and phytochemical analyses of Oldenlandia corymbosa, Pavetta corymbosa, and Pennantia corymbosa highlight a diverse array of secondary metabolites, with limited overlap in their reported chemical constituents. Oldenlandia corymbosa has been the subject of the most detailed metabolomic investigation, revealing specific bioactive compounds. In contrast, data for Pavetta corymbosa is based on broader phytochemical screening, and detailed metabolomic information for Pennantia corymbosa remains largely unavailable.
| Plant Species | Key Metabolite Classes Identified | Specific Metabolites Identified |
| Oldenlandia corymbosa | Triterpenoids, Carotenoids, Porphyrins | Ursolic acid, Oleanolic acid, Lutein, Phytol, Pheophorbide a[1][2][3] |
| Pavetta corymbosa | Polyphenols, Saponosides, Quinones, Flavonoids, Polyterpenes, Sterols | Triterpenoids and Flavonoids (specific structures not detailed in snippets)[4] |
| Pennantia corymbosa | Not specified in detail | No specific metabolites identified in the provided search results. |
Experimental Methodologies
The depth of metabolomic analysis varies significantly across the three species. The study on Oldenlandia corymbosa provides a detailed workflow from sample preparation to data analysis, offering a robust protocol for researchers. For Pavetta corymbosa, the methodologies described are for general phytochemical screening.
Metabolomic Analysis of Oldenlandia corymbosa
A comprehensive study on Oldenlandia corymbosa utilized a multi-omics approach to identify anti-cancer metabolites.[1][2][3][5][6] The experimental workflow for the metabolomic analysis is as follows:
-
Sample Preparation: Leaves from O. corymbosa plants subjected to various abiotic stress conditions were collected.
-
Metabolite Extraction: The specific solvent and method for extraction were not detailed in the provided snippets.
-
Activity-Guided Fractionation: The crude extract was subjected to fractionation to isolate compounds with anti-cancer activity.
-
Metabolite Identification: High-resolution Mass Spectrometry (MS) was used to identify the chemical constituents in the active fractions.[1]
-
Data Analysis: The metabolomic data was correlated with gene expression data to understand the biosynthesis of the identified active metabolites.[1][2][3]
Phytochemical Screening of Pavetta corymbosa
The analysis of Pavetta corymbosa involved standard phytochemical screening methods to identify major classes of secondary metabolites.[4]
-
Sample Preparation: Aqueous and hydroethanolic extracts of the leaves were prepared.
-
Screening Methods: Standard chemical characterization methods were employed to detect the presence of polyphenols, saponosides, quinones, flavonoids, polyterpenes, and sterols.[4]
Visualizing the Data
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Genomic, transcriptomic, and metabolomic analysis of Oldenlandia corymbosa reveals the biosynthesis and mode of action of anti-cancer metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journalajrb.com [journalajrb.com]
- 5. jipb.net [jipb.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Hazardous Chemicals
Disclaimer: The substance "Corymbol" is not a recognized chemical compound based on available data. The following information is a template and should be adapted to the specific hazardous substance being handled. Always refer to the substance-specific Safety Data Sheet (SDS) for accurate and comprehensive safety information.
This guide provides essential, immediate safety and logistical information for handling hazardous chemical compounds in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling hazardous substances.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the hazardous substance.[1] |
| Body Protection | Impervious laboratory coat or chemical-resistant suit. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area or with a suitable respirator. | Prevents inhalation of harmful vapors, dust, or mists.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of hazardous chemicals:
-
Preparation :
-
Ensure a Safety Data Sheet (SDS) for the specific substance is accessible.
-
Verify that a safety shower and eyewash station are readily available and functional.[1]
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
-
Handling :
-
Emergency Procedures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[1][2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Disposal Plan
Proper disposal of hazardous waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix hazardous waste with non-hazardous waste.
-
Containerization :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical waste.
-
-
Labeling : Label waste containers clearly with "Hazardous Waste" and the chemical name.[3]
-
Storage : Store waste containers in a designated satellite accumulation area.[4]
-
Disposal : Dispose of contents and containers in accordance with all local, state, and federal regulations.[2][5]
Experimental Workflow for Handling Hazardous Chemicals
Caption: A diagram illustrating the standard workflow for handling a hazardous chemical.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
